2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Description
Properties
IUPAC Name |
2-amino-3-methyl-2-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXUPNKLEHWHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Technical Whitepaper: Strategic Synthesis of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid ( -Tfm-Valine)
Executive Summary
The target molecule, 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (also known as
However, the synthesis of
-
Steric Congestion: The
-carbon is a quaternary center bearing two bulky groups: the isopropyl side chain and the trifluoromethyl group. -
Electronic Deactivation: The electron-withdrawing nature of the
group destabilizes adjacent carbocation intermediates, making standard alkylation routes sluggish. -
Chirality: Biological applications invariably require high enantiomeric excess (
), necessitating asymmetric induction.
This guide details two distinct synthetic pathways: the Nucleophilic Trifluoromethylation of Chiral Sulfinimines (Recommended for high
Retrosynthetic Analysis
To navigate the steric bulk of the target, we must disconnect the molecule at the bond formed most readily despite the congestion.
-
Strategy A (Convergent): Disconnection of the
bond. This relies on the nucleophilic addition of a " " equivalent to a pre-formed valine-derived imine. This is the most stereocontrolled approach. -
Strategy B (Linear): Disconnection of the
bond (Strecker). This utilizes 1,1,1-trifluoro-3-methylbutan-2-one, adding the amino and carboxyl equivalents to the ketone.
Figure 1: Retrosynthetic logic comparing the Imine route (green) and Strecker route (red).
Primary Protocol: Diastereoselective Trifluoromethylation of N-Sulfinyl Imines[1]
This method is the "Gold Standard" for medicinal chemistry applications. It utilizes Ellman’s Sulfinamide auxiliary to control stereochemistry during the critical
Mechanistic Rationale
Direct alkylation of
Reaction Workflow
Step 1: Condensation (Imine Formation)
-
Reagents: Methyl 3-methyl-2-oxobutanoate, (
)-tert-butanesulfinamide, . -
Conditions: THF,
, 12-24 h. -
Why:
acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.
Step 2: Nucleophilic Trifluoromethylation
-
Reagents:
(Ruppert-Prakash Reagent), TBAT (Catalyst) or TMAF. -
Conditions: THF/Toluene (1:1),
. -
Mechanism: The fluoride source initiates the release of the "
" equivalent (pentacoordinate silicon species) which attacks the sulfinimine face opposite the bulky tert-butyl group (Cram-chelate or open transition state depending on Lewis acid).
Step 3: Hydrolysis
-
Reagents:
, Reflux. -
Outcome: Cleavage of the sulfinyl group and hydrolysis of the methyl ester to the free acid.
Detailed Experimental Protocol
| Parameter | Specification | Notes |
| Starting Material | Methyl 3-methyl-2-oxobutanoate | Commercially available (Valine precursor). |
| Auxiliary | ( | Determines absolute configuration. |
| CF3 Source | Add slowly to prevent polymerization. | |
| Catalyst | TBAT (10 mol%) | Tetrabutylammonium difluorotriphenylsilicate. Anhydrous. |
| Solvent | THF (Anhydrous) | Critical. Moisture kills the |
| Temp Control | Low temp essential for diastereoselectivity ( |
Step-by-Step Procedure:
-
Imine Synthesis: In a flame-dried flask under Argon, dissolve methyl 3-methyl-2-oxobutanoate (10 mmol) and (
)-tert-butanesulfinamide (11 mmol) in THF (20 mL). Add (20 mmol) via syringe. Heat to and monitor by TLC. Upon completion, pour into brine, filter the titanium salts through Celite, and concentrate. Purify the -sulfinyl imine via flash chromatography. -
Trifluoromethylation: Dissolve the purified imine (5 mmol) in anhydrous THF (15 mL) and cool to
. Add (7.5 mmol). Then, add TBAT (0.5 mmol) dissolved in THF dropwise. Stir at for 2 hours, then warm to room temperature. Quench with saturated .[1] Extract with EtOAc.[2] -
Deprotection: Dissolve the crude trifluoromethylated adduct in
(20 mL) and heat to reflux for 4 hours. This effects both -desulfinylation and ester hydrolysis. -
Isolation: Wash the aqueous phase with ether (to remove non-polar byproducts). Evaporate the aqueous phase to dryness. The residue is the hydrochloride salt of
-Tfm-Valine. Use ion-exchange chromatography (Dowex 50W) to obtain the zwitterion.
Alternative Protocol: The Strecker Synthesis
For researchers requiring large quantities where racemic material is acceptable (or if chiral resolution via HPLC is planned), the Strecker route is more atom-economical.
The Challenge of Hydrolysis
The standard Strecker reaction yields an
Workflow
-
Ketone Formation: Start with 1,1,1-trifluoro-3-methylbutan-2-one (Isopropyl trifluoromethyl ketone).
-
Strecker Reaction: React with
and (or a benzyl amine for easier handling) in the presence of a Lewis Acid ( ). -
Hydrolysis (Critical Step):
-
Dissolve the
-amino nitrile in Conc. ( ). -
Heat to
for 2 hours (forms the amide). -
Add water carefully, then heat to reflux (converts amide to acid).
-
Process Visualization
The following diagram illustrates the decision logic and chemical flow for the high-fidelity Ellman route.
Figure 2: Step-by-step workflow for the enantioselective synthesis of α-Tfm-Valine.
Quality Control & Characterization
Due to the presence of fluorine, NMR is the primary validation tool.
-
NMR: Expect a singlet around
to ppm (relative to ). If the product is the sulfinamide adduct, diastereomers may appear as two singlets if the is low. - NMR: The isopropyl methyls will appear as two doublets (diastereotopic protons) due to the adjacent chiral center.
-
TLC Monitoring: The amino acid will stain with Ninhydrin (purple/brown). The sulfinyl imine is UV active.
Safety Note
- : Volatile and moisture sensitive.
-
Cyanide (Strecker Route): Extremely toxic. All Strecker reactions must be performed in a well-ventilated hood with bleach quenchers available.
References
-
Stereoselective Nucleophilic Trifluoromethyl
-(tert-Butylsulfinyl)imines: Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Angewandte Chemie International Edition. Link -
Enantioselective Synthesis of
-Trifluoromethyl Amines: Ma, J.-A., & Cahard, D. (2004). Chemical Reviews. Link -
Synthesis of
-Trifluoromethyl-substituted -Amino Acids: Uneyama, K., & Katagiri, T. (2005). Journal of Fluorine Chemistry. Link -
General Methods for the Synthesis of
-CF3 Amino Acids: Soloshonok, V. A. (1998). Tetrahedron. Link
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid CAS number and structure
The following technical guide details the structural identity, synthesis, and medicinal chemistry applications of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid , commonly known as
A Strategic Non-Canonical Amino Acid for Metabolic Stability and Conformational Control
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating pharmacokinetics. 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (
-
Metabolic Blockade: It prevents
-proton abstraction, inhibiting racemization and enzymatic transamination. -
Conformational Restriction: The steric bulk of the
group (comparable to an isopropyl or ethyl group) restricts the rotation of the peptide backbone, locking bioactive conformations. -
Lipophilicity Modulation: It enhances membrane permeability (LogP) while altering the
of the adjacent amine and carboxyl groups.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
This compound is a quaternary
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid |
| Common Name | |
| CAS Number | Specific to enantiomer/salt.[1]Racemate/Generic: Not widely indexed in public catalogs (often synthesized de novo). Key Precursor (Ketone): 38796-03-3 (1,1,1-Trifluoro-3-methyl-2-butanone) |
| Molecular Formula | |
| Molecular Weight | 185.14 g/mol |
| SMILES | CC(C)C(N)(C(=O)O)C(F)(F)F |
Structural Visualization
The molecule features a crowded quaternary center at C2. The electron-withdrawing nature of the
Synthetic Methodologies
The synthesis of sterically hindered
Route A: Modified Strecker Synthesis (Racemic)
This is the most robust route for generating the racemic building block.
-
Precursor: 1,1,1-Trifluoro-3-methyl-2-butanone (Isopropyl trifluoromethyl ketone).
-
Formation of Imine: Reaction with ammonia or benzylamine.
-
Cyanation: Addition of TMSCN or KCN to form the
-amino nitrile. -
Hydrolysis: Acidic hydrolysis (
or ) converts the nitrile to the carboxylic acid.
Route B: Asymmetric Synthesis (Enantioselective)
To obtain enantiopure (S)- or (R)-
-
Mechanism: The chiral sulfinyl group directs the addition of the cyanide or alkyl nucleophile to the imine face with high diastereoselectivity (
).
Synthesis Workflow Diagram
The following diagram outlines the logical flow for synthesizing the target molecule from the ketone precursor.
Figure 1: Step-by-step synthetic pathway from the trifluoromethyl ketone precursor to the final amino acid.[2]
Mechanistic Implications in Drug Design
Incorporating
The "Fortress" Effect (Metabolic Stability)
Enzymes such as transaminases require an
Pharmacological Logic Diagram
The diagram below illustrates how the structural features of
Figure 2: Mechanistic map connecting structural modifications to pharmacokinetic outcomes.
Experimental Protocol: Synthesis of Racemic -Tfm-Valine
Objective: Synthesis of 2-amino-3-methyl-2-(trifluoromethyl)butanoic acid via the Strecker reaction.
Reagents
-
1,1,1-Trifluoro-3-methyl-2-butanone (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Ammonia (7N in MeOH) or Benzylamine (1.0 eq)
-
Conc. HCl (12 M)
-
Solvents: Dichloromethane (DCM), Methanol.
Procedure
-
Imine Formation:
-
In a flame-dried flask under
, dissolve the ketone in dry DCM. -
Add the amine source (e.g., benzylamine) and stir at 0°C. Add
to sequester water. Stir for 12h at room temperature. -
Checkpoint: Monitor disappearance of ketone via TLC or
NMR.
-
-
Strecker Reaction:
-
Cool the imine solution to 0°C. Add TMSCN dropwise.
-
Allow to warm to room temperature and stir for 24h.
-
Quench with saturated
. Extract with DCM. -
Result:
-Amino nitrile intermediate.[2]
-
-
Hydrolysis (Critical Step):
-
Dissolve the crude nitrile in conc. HCl (6M or 12M).
-
Reflux at 100°C for 48–72 hours. (Note: The steric bulk of the isopropyl and
groups makes hydrolysis slow). -
Concentrate in vacuo to obtain the amino acid hydrochloride salt.
-
-
Purification:
-
Use ion-exchange chromatography (Dowex 50W) to isolate the free zwitterion. Elute with
. -
Recrystallize from water/ethanol.
-
Validation Criteria
-
NMR: Look for a singlet around -75 to -80 ppm (characteristic of tertiary
). -
NMR: Verify the isopropyl group signals (doublet for methyls, septet for CH) and the absence of an
-proton signal.
Safety & Handling
-
Hazards: The ketone precursor is volatile and flammable. TMSCN is highly toxic (generates HCN upon contact with water); handle strictly in a fume hood.
-
Storage: Store the final amino acid in a cool, dry place. It is hygroscopic as a salt.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.
References
-
Soloshonok, V. A. (1998). "Asymmetric Synthesis of
-Trifluoromethyl Amino Acids." Current Organic Chemistry. Link -
Kukhar, V. P., & Soloshonok, V. A. (1994). "Fluorine-containing Amino Acids: Synthesis and Properties." John Wiley & Sons. Link
-
Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 104(12), 6119-6146. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
ChemSRC. (2025). "2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid Entry." Link
Sources
Discovery and Isolation of Novel Fluorinated Amino Acid Analogs: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[3][4][5] Consequently, fluorinated amino acids (FAAs) are increasingly integral to the development of next-generation therapeutics, from enzyme inhibitors to engineered proteins.[6] This guide provides a comprehensive overview of the core methodologies for the synthesis, isolation, and characterization of novel FAA analogs, grounded in field-proven insights and validated protocols.
Strategic Synthesis: Crafting the Fluorinated Core
The synthesis of FAAs is a complex field without a one-size-fits-all solution.[] The choice of strategy is dictated by the desired fluorination pattern (e.g., monofluoromethyl, difluoromethyl, trifluoromethyl), the position of the fluorine atom(s), and the required stereochemistry.[] We will explore the primary chemical and enzymatic routes, emphasizing the causality behind methodological choices.
Chemical Synthesis: Precision Through Controlled Reactions
Chemical synthesis remains the most versatile approach for generating a wide diversity of FAA structures. The primary methods are categorized by the nature of the fluorine source.
This approach involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[8] Modern electrophilic reagents, particularly those with a nitrogen-fluorine (N-F) bond, have largely replaced hazardous sources like elemental fluorine due to their stability and ease of handling.[8][9]
Causality of Reagent Choice:
-
Selectfluor® (F-TEDA-BF₄): This is one of the most widely used reagents. Its high thermal stability and non-hygroscopic nature make it easy to handle.[9] It is particularly effective for the fluorination of electron-rich centers like enolates, enamines, and activated C(sp³)-H bonds, often requiring a metal catalyst like palladium or copper to direct the fluorination to a specific site.[1][10]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and stable N-F reagent.[8] It is often employed in stereoselective fluorinations, where chiral catalysts are used to control the facial approach of the fluorine to a prochiral nucleophile.
The general workflow for synthesizing an FAA via electrophilic fluorination involves the generation of a stabilized carbanion (e.g., from a glycine Schiff base) followed by quenching with the electrophilic fluorine source.
Caption: General workflow for FAA synthesis via electrophilic fluorination.
Nucleophilic fluorination utilizes a fluoride ion (F⁻) to displace a leaving group, typically in an Sₙ2 reaction.[11] This method is ideal for converting alcohols or sulfonates into their corresponding fluorinated analogs.
Causality of Reagent Choice:
-
Diethylaminosulfur Trifluoride (DAST): DAST and its analogs (e.g., Deoxo-Fluor®) are highly effective for converting hydroxyl groups to fluorides.[12] However, they are thermally unstable and require careful handling.[9] The reaction proceeds via an intermediate alkoxy-sulfur difluoride, with the fluoride then displacing the sulfur group with inversion of stereochemistry.
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF): These are cost-effective and common fluoride sources.[11][12] Their effectiveness is often enhanced by using phase-transfer catalysts (e.g., crown ethers) to improve the solubility and nucleophilicity of the fluoride ion in organic solvents.
Asymmetric Synthesis: The Enantiopurity Imperative
For applications in drug development, achieving high enantiomeric purity is critical. Several robust strategies have been developed for the asymmetric synthesis of FAAs.
A particularly powerful and increasingly popular method involves the use of chiral Ni(II) complexes derived from a Schiff base of glycine and a chiral ligand.[13][14][15] This strategy allows for the gram-scale synthesis of a diverse range of FAAs in high enantiomeric purity (>94% ee).[14][16] The Ni(II) complex acts as a chiral glycine equivalent, where the metal center shields one face of the enolate, directing alkylation or fluorination to the opposite face with high diastereoselectivity.[15]
Table 1: Comparison of Asymmetric Synthesis Strategies
| Strategy | Principle | Advantages | Common Reagents/Systems |
| Chiral Ni(II) Complex | Diastereoselective alkylation of a chiral glycine-derived Ni(II) Schiff base. | High enantiopurity (>94% ee), gram-scale feasibility, uniform approach for diverse analogs.[13][14][16] | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, fluorinated alkyl iodides. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct a stereoselective reaction. | Well-established, predictable stereochemical outcomes. | Evans oxazolidinones, Oppolzer's sultam. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | High turnover, low catalyst loading. | Chiral phase-transfer catalysts, transition metal complexes (Pd, Cu). |
Chemoenzymatic and Biosynthetic Routes: The Green Chemistry Frontier
Enzymatic methods offer unparalleled stereoselectivity under mild reaction conditions.[17][18] Recent advances have enabled multi-step chemoenzymatic cascades for producing chiral FAAs.[17][18]
One such approach involves an aldolase-catalyzed reaction with a fluorinated aldehyde, followed by chemical decarboxylation and finally a lyase-catalyzed amination to yield the final L-α-amino acid with high enantiomeric purity.[17] Additionally, engineered biosynthetic pathways in microorganisms allow for the direct incorporation of FAAs into peptides and proteins, either by using auxotrophic strains or by employing evolved tRNA/synthetase pairs.[19][20][21][22]
Caption: A three-step chemoenzymatic cascade for chiral FAA synthesis.[17]
Isolation and Purification: From Crude Mixture to Pure Analog
The purification of FAAs requires careful consideration of their unique properties. The high electronegativity of fluorine can alter the polarity and chromatographic behavior of the molecule compared to its non-fluorinated counterpart.
Protocol 1: General Purification of an Fmoc-Protected FAA by Flash Chromatography
-
Concentration: After aqueous work-up, concentrate the crude reaction mixture in vacuo.
-
Adsorption: Adsorb the crude material onto a small amount of silica gel (dry loading is preferred to improve resolution).
-
Column Preparation: Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., Hexane/Ethyl Acetate, 95:5). The column size should be appropriate for the scale of the reaction (typically a 40-50x mass ratio of silica to crude product).
-
Elution: Place the adsorbed crude product atop the column. Begin elution with the starting solvent system.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate). The optimal gradient will depend on the specific FAA.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or UV light if the compound is UV-active).
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate in vacuo to yield the purified FAA.
-
Validation: Confirm the purity of the final product using analytical HPLC and proceed to characterization.
Analytical Characterization: Verifying Structure and Purity
Unambiguous characterization is a self-validating step that confirms the success of the synthesis and isolation.
¹⁹F NMR Spectroscopy: The Definitive Tool
¹⁹F NMR is the most powerful technique for characterizing fluorinated molecules.[1] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[23]
Key Insights from ¹⁹F NMR:
-
Chemical Shift (δ): The large chemical shift range (~800 ppm) provides exquisite resolution, with the position of a signal indicating the electronic environment of the fluorine atom (e.g., CF₃, CF₂, Ar-F).[24]
-
Coupling Constants (J): ¹⁹F nuclei couple to other active nuclei (¹H, ¹³C, and other ¹⁹F nuclei). The magnitude of these J-couplings provides critical information about through-bond proximity and dihedral angles, aiding in structural elucidation.
-
Purity Assessment: The absence of extraneous fluorine-containing signals is a strong indicator of sample purity.[25]
¹H and ¹³C NMR Spectroscopy
These standard techniques provide the carbon-hydrogen framework of the molecule. The presence of fluorine will induce characteristic splitting patterns in adjacent ¹H and ¹³C signals, which must be carefully analyzed.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the newly synthesized analog by providing a highly accurate mass-to-charge ratio (m/z).
Table 2: Key Analytical Data for a Hypothetical Fluorinated Phenylalanine Analog
| Technique | Parameter | Observed Data | Interpretation |
| ¹⁹F NMR | Chemical Shift (δ) | -115.2 ppm (s) | Signal consistent with a single fluorine on an aromatic ring. |
| ¹H NMR | Coupling (JH-F) | J = 8.5 Hz (d) | Doublet for aromatic proton ortho to fluorine, confirming proximity. |
| ¹³C NMR | Coupling (JC-F) | J = 245 Hz (d) | Large one-bond C-F coupling for the carbon directly attached to fluorine. |
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 184.0612 | Found: 184.0615 |
References
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Australian Journal of Chemistry. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024). Molecules. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. (2020). Journal of Fluorine Chemistry. [Link]
-
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. (2022). The Journal of Organic Chemistry. [Link]
-
Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (2022). ChemRxiv. [Link]
-
Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Applications of fluorine-containing amino acids for drug design. (2020). Expert Opinion on Drug Discovery. [Link]
-
Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (2022). ChemRxiv. [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Expert Opinion on Drug Discovery. [Link]
-
Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. (2023). RSC Chemical Biology. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025). RSC Advances. [Link]
-
Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. (2004). CHIMIA International Journal for Chemistry. [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Expert Opinion on Drug Discovery. [Link]
-
Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. (2024). ACS Publications. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. (2020). Journal of Fluorine Chemistry. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Organic & Biomolecular Chemistry. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. (2025). ResearchGate. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. (2025). Figshare. [Link]
-
Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2023). ACS ES&T Water. [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. [Link]
-
Recent Advances in the Synthesis of Fluorinated Amino Acids. (2015). Chinese Journal of Chemistry. [Link]
-
Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. (2023). RSC Publishing. [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology. [Link]
-
Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College. [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. (2024). STAR Protocols. [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2024). STAR Protocols. [Link]
-
Enzymatic Synthesis of Fluorine-Containing Amino. Amanote Research. [Link]
-
NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]
-
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science. [Link]
-
Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics. [Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Open Research Repository. [Link]
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. brynmawr.edu [brynmawr.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 20. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 23. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 24. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 25. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes & Protocols: 2-Amino-3-methyl-2-(trifluoromethyl)butanoic Acid in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid. This non-proteinogenic amino acid, a trifluoromethylated analog of valine, offers unique steric and electronic properties that can be leveraged to enhance the therapeutic potential of peptide-based drug candidates.
Introduction: Rationale and Strategic Value
The introduction of fluorine and fluorinated groups into therapeutic molecules is a well-established strategy in modern drug design.[1] The trifluoromethyl (CF₃) group, in particular, is of significant interest due to its unique combination of properties.[2][3] 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid is a Cα,α-disubstituted amino acid that combines the steric bulk of a methyl group with the potent electronic effects of a trifluoromethyl group at the α-carbon. This design imparts significant and predictable changes to the parent molecule, making it a valuable building block in peptide-based drug discovery.
The primary strategic advantages of incorporating this residue include:
-
Enhanced Metabolic Stability: The steric hindrance provided by the two substituents at the α-carbon protects the adjacent peptide bonds from enzymatic degradation by peptidases.[4][5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the amino acid residue, which can improve membrane permeability and facilitate transport across biological barriers.[2][3]
-
Modulation of Peptide Conformation: The bulky and electronically distinct nature of the trifluoromethyl group can induce specific conformational constraints in the peptide backbone, potentially leading to improved binding affinity and selectivity for the target receptor.
-
¹⁹F NMR Probe: The presence of the CF₃ group allows for the use of ¹⁹F NMR spectroscopy to study peptide-protein interactions, conformational changes, and in vivo distribution without the need for isotopic labeling.
Core Applications in Medicinal Chemistry
Development of Proteolytically Resistant Peptide Therapeutics
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid can effectively address this challenge. The Cα,α-disubstitution creates a sterically shielded environment around the peptide bond, rendering it resistant to cleavage by common proteases such as α-chymotrypsin.[4]
Application Example: In a peptide therapeutic where a native valine residue is identified as a primary cleavage site, substitution with 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid can be a direct and effective strategy to prolong the peptide's half-life in plasma.
Enhancing Cell Penetration and Oral Bioavailability
The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its high lipophilicity (Hansch π value of +0.88) can significantly enhance the overall hydrophobicity of a peptide.[3] This is particularly useful for improving passive diffusion across cell membranes, a key factor in the bioavailability of orally administered drugs. The incorporation of trifluoromethylated amino acids has been shown to significantly increase the hydrophobicity of peptides.[6]
Fine-Tuning Receptor Binding and Selectivity
The unique steric and electronic properties of the trifluoromethyl group can be exploited to optimize interactions within a receptor's binding pocket. The strong electron-withdrawing nature of the CF₃ group can alter the charge distribution of the surrounding peptide backbone and influence hydrogen bonding patterns.[2][5] Furthermore, its bulkiness, which is analogous to an ethyl or even an isopropyl group, can lead to more favorable hydrophobic interactions and improved target selectivity.[1]
Experimental Protocols
Protocol for Peptide Synthesis: Incorporation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic Acid
The incorporation of sterically hindered Cα,α-disubstituted amino acids into a peptide sequence using solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to overcome the challenge of steric hindrance. This protocol outlines a robust method for the efficient coupling of Boc-protected 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid.
Workflow for SPPS Incorporation:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected Rink Amide resin
-
Boc-2-amino-3-methyl-2-(trifluoromethyl)butanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of Boc-2-amino-3-methyl-2-(trifluoromethyl)butanoic acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 2-4 hours. The extended coupling time is crucial for sterically hindered amino acids.
-
-
Capping: After coupling, wash the resin with DMF. To cap any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol for In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of a peptide containing 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid against enzymatic degradation.
Experimental Workflow for Stability Assay:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide modification by introduction ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
development of enzyme inhibitors using 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Topic: Development of Enzyme Inhibitors Using 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric and electronic properties that make it an exceptional tool for designing potent enzyme inhibitors.[2] This application note provides a comprehensive guide to the development of enzyme inhibitors using 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, a non-canonical amino acid analog of valine. We will explore the mechanistic rationale for its use, present detailed protocols for inhibitor characterization, and discuss the interpretation of kinetic data. The focus will be on proteases as a primary enzyme target class, where the trifluoromethyl group can act as a powerful transition-state analog mimic.
The Scientific Rationale: Why Use an α-Trifluoromethyl Amino Acid?
The efficacy of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid as a potential enzyme inhibitor stems directly from the physicochemical properties of the trifluoromethyl group.[3]
-
High Electronegativity: The three fluorine atoms create a potent electron-withdrawing effect, significantly lowering the pKa of nearby protons and influencing the electronic environment of the molecule.[2][4]
-
Transition-State Mimicry: When targeting proteases, the carbon of the trifluoromethyl group is highly electrophilic. It can be readily attacked by an active site nucleophile (e.g., the hydroxyl group of a serine residue) to form a stable tetrahedral, hydrated intermediate (a hemiketal). This structure closely mimics the unstable tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible, slow-tight binding inhibition.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug candidate.[2]
-
Enhanced Binding Interactions: The CF3 group is lipophilic and can improve hydrophobic interactions within an enzyme's active site.[3] It can also participate in favorable electrostatic or halogen bonding interactions, further increasing binding affinity.[1][3]
Caption: Rationale for using α-trifluoromethyl amino acids in inhibitor design.
Synthesis of the Core Scaffold
While numerous methods exist for the synthesis of fluorinated amino acids, a common approach for creating α-trifluoromethyl amino acids involves the addition of a trifluoromethyl nucleophile (like the Ruppert-Prakash reagent, CF3Si(CH3)3) to a suitable imine precursor derived from isobutyraldehyde, followed by hydrolysis and amination steps. The methods developed for fluoroalkyl ketimines in decarboxylative Mannich reactions provide a straightforward route to a range of valuable fluoroalkyl amino acids.[6] Researchers should consult specialized literature for detailed, stereoselective synthetic routes.
Experimental Workflow for Inhibitor Characterization
The development of a novel enzyme inhibitor is a systematic process that moves from initial screening to detailed mechanistic studies. Enzyme kinetics are fundamental to this process, allowing for the quantification of inhibitor potency and the elucidation of its mechanism of action.[7][8]
Caption: Overall workflow for characterizing a novel enzyme inhibitor.
Detailed Protocols: Characterizing Inhibition of a Model Serine Protease
These protocols are designed for a generic serine protease using a fluorogenic peptide substrate, a common setup in drug discovery.[9][10]
4.1. Reagent Preparation & General Considerations
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20, pH 7.5. Causality: This buffer provides a stable pH environment and includes salt to mimic physiological ionic strength. Tween-20 is a non-ionic detergent used to prevent aggregation of proteins and compounds.
-
Enzyme Stock (e.g., Trypsin): Prepare a 1 mg/mL stock solution in 1 mM HCl. Aliquot and store at -80°C. Causality: Storing the enzyme in a slightly acidic solution prevents autolysis. Working stocks should be prepared fresh daily by diluting into the Assay Buffer and kept on ice.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid in 100% DMSO. Causality: DMSO is a common solvent for organic molecules with limited aqueous solubility. High-concentration stocks minimize the final percentage of DMSO in the assay, which can itself inhibit enzymes at higher concentrations (typically >1-2%).
-
Substrate Stock: Prepare a 10 mM stock of a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) in 100% DMSO. Store protected from light at -20°C.
4.2. Protocol for IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a measure of potency but is dependent on assay conditions.[11]
Methodology:
-
Prepare Inhibitor Dilution Series: In a 96-well plate, perform serial dilutions of the 10 mM inhibitor stock in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).[12]
-
Prepare Assay Plate: In a black, flat-bottom 96-well assay plate, add 2 µL of each inhibitor dilution. For controls, add 2 µL of DMSO (0% inhibition) and 2 µL of a known potent inhibitor (100% inhibition).
-
Add Enzyme: Add 98 µL of pre-diluted enzyme in Assay Buffer to each well to achieve a final desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.[12]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced. This is particularly important for slow-binding inhibitors.[7]
-
Initiate Reaction: Add 100 µL of the fluorogenic substrate, pre-diluted in Assay Buffer, to all wells. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.[12]
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm for AMC-based substrates) every 60 seconds for 30 minutes.
4.3. Data Analysis for IC50 Determination
-
Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition))
-
Plot and Fit Data: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope (sigmoidal) dose-response curve to determine the IC50 value.[12]
| Parameter | Description |
| Top | Plateau of the curve at high inhibitor concentrations (should be ~100%). |
| Bottom | Plateau of the curve at low inhibitor concentrations (should be ~0%). |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. |
| HillSlope | Describes the steepness of the curve. |
4.4. Protocol for Determining Inhibition Mode and Ki
The inhibition constant (Ki) is a true measure of inhibitor affinity that is independent of substrate concentration.[13] Determining the mode of inhibition (e.g., competitive, non-competitive) is crucial for understanding the inhibitor's mechanism.[14][]
Methodology:
This experiment requires a matrix of varying inhibitor and substrate concentrations.[12]
-
Set up Assay Matrix: Design a plate layout where rows correspond to different fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki - using the IC50 as an initial estimate for Ki) and columns correspond to different substrate concentrations (e.g., 0.25x Km, 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km).
-
Run Assay: Perform the enzyme assay as described in section 4.2 for each condition in the matrix.
-
Calculate Initial Velocities: Determine the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.
4.5. Data Analysis for Ki Determination
The most intuitive method for visualizing the mode of inhibition is the double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Generate Plots: For each fixed inhibitor concentration, plot 1/V₀ versus 1/[Substrate].
-
Interpret the Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged. This indicates the inhibitor competes with the substrate for the enzyme's active site.[16]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged. This suggests the inhibitor binds to a site other than the active site (an allosteric site).[14]
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Vmax and Km decrease. This occurs when the inhibitor binds only to the enzyme-substrate complex.[13]
-
-
Calculate Ki: For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[11]
Ki = IC50 / (1 + ([S] / Km))
Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis-Menten constant for the substrate. Causality: This equation corrects the apparent potency (IC50) for the competitive effect of the substrate, yielding a true binding constant (Ki).[11] For other inhibition modes, Ki can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Caption: Interpreting Lineweaver-Burk plots for different inhibition modes.
Advanced Characterization: Isothermal Titration Calorimetry (ITC)
For a deeper understanding of the binding thermodynamics, ITC is a powerful tool. It directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme.
-
Principle: ITC provides a complete thermodynamic profile of the interaction (Ki, stoichiometry (n), enthalpy ΔH, and entropy ΔS) in a single experiment.[17]
-
Advantage: It is a label-free method performed in-solution and does not require an enzymatic assay, thus avoiding interference from substrates or detection reagents.[17]
Conclusion
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid represents a promising scaffold for the design of potent enzyme inhibitors, particularly for proteases. The unique properties of the trifluoromethyl group enable it to act as a highly effective transition-state mimic. By employing the systematic workflow and detailed protocols outlined in this guide—from initial IC50 screening to comprehensive kinetic analysis—researchers can effectively characterize the potency, mechanism of action, and binding affinity of novel inhibitors derived from this scaffold. This rigorous, data-driven approach is essential for advancing promising compounds in the drug discovery pipeline.
References
-
Protease Assay Services. Reaction Biology. [Link]
-
Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. PubMed. [Link]
-
Protease Assays - Assay Guidance Manual. NCBI - NIH. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]
-
Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
-
Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]
-
Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium. [Link]
-
Protease & Protease Inhibitor Systems. G-Biosciences. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Enzyme inhibitor. Wikipedia. [Link]
-
Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. MDPI. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry - ACS Publications. [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. [Link]
-
Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]
-
8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. CRC Press. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
2-Amino-3-methylbutanoic acid. ChemBK. [Link]
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Open Access Journals - Research and Reviews. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 7. portlandpress.com [portlandpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 16. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Probing Protein-Protein Interactions Using 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Introduction: Navigating the Complexity of the Interactome
The intricate network of protein-protein interactions (PPIs) forms the backbone of cellular function, governing everything from signal transduction to metabolic regulation. Consequently, aberrant PPIs are often implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders. The study of these interactions, particularly weak and transient ones, presents a significant challenge to researchers. Traditional methods like yeast two-hybrid screens and affinity purification-mass spectrometry can be plagued by false positives and may fail to capture the dynamic nature of these interactions in their native cellular context.[1]
To address these limitations, chemical biology has introduced powerful tools in the form of unnatural amino acids (UAAs) that can be incorporated into proteins.[][3] These UAAs can be equipped with a variety of functionalities, such as photo-crosslinkers, fluorescent tags, or unique spectroscopic handles, enabling a more precise and dynamic investigation of PPIs.[1][] This application note details the use of a novel fluorinated amino acid, 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid , as a versatile probe for studying PPIs through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and potential photo-crosslinking applications.
The trifluoromethyl group offers several advantages as a probe. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high NMR sensitivity.[4] Furthermore, fluorine is virtually absent in biological systems, providing a "background-free" signal for unambiguous detection.[4][5] The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its local environment, making it an ideal reporter on changes in protein conformation, dynamics, and binding events.[4] 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, a structural analog of valine, provides a sterically constrained and lipophilic probe that can be strategically placed at protein interfaces. The strong electron-withdrawing nature of the trifluoromethyl group can also influence local electronic environments.[6][7]
This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to leverage this powerful tool for the elucidation of PPIs.
Part 1: The Probe - Physicochemical Properties and Rationale for Use
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid is a non-canonical amino acid designed to be a minimally perturbing yet highly informative probe. Its structure is analogous to the natural amino acid valine.
Table 1: Comparative Properties
| Property | Valine (2-Amino-3-methylbutanoic acid) | 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid | Key Implications for PPI Studies |
| Side Chain | Isopropyl group (-CH(CH₃)₂) | Trifluoromethyl-substituted isopropyl group | The trifluoromethyl group is bulkier and more lipophilic than a methyl group, potentially enhancing hydrophobic interactions at a PPI interface.[6][8] |
| Electronic Nature | Non-polar, aliphatic | Highly electronegative trifluoromethyl group | The strong dipole of the C-F bonds can influence local electrostatic interactions and provides a sensitive ¹⁹F NMR handle.[7] |
| Spectroscopic Handle | ¹H, ¹³C, ¹⁵N NMR (in labeled proteins) | ¹⁹F NMR | Provides a unique, background-free spectroscopic window for monitoring protein interactions.[5][9] |
The rationale for using this UAA is twofold:
-
As a ¹⁹F NMR Reporter: The trifluoromethyl group serves as a sensitive reporter for changes in the local environment. When a protein containing this UAA binds to its partner, changes in the chemical shift of the ¹⁹F signal can be observed, providing information on the binding event and potentially the nature of the interaction.[10] This is particularly useful for detecting subtle conformational changes upon binding.[10]
-
As a Potential Photo-crosslinking Agent: While not a conventional photo-crosslinker like diazirines, there is emerging research on the generation of trifluoromethyl radicals (•CF₃) from precursors upon UV irradiation.[11] These highly reactive radicals can form covalent bonds with nearby molecules, effectively "trapping" interacting proteins.[11][12] This application is more exploratory but holds promise for covalently capturing transient PPIs.
Part 2: Experimental Workflows and Protocols
Site-Specific Incorporation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
The site-specific incorporation of this UAA into a target protein is achieved through the genetic code expansion methodology, most commonly utilizing amber (TAG) stop codon suppression.[13][14][15] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids and tRNAs.
Diagram 1: Workflow for Unnatural Amino Acid Incorporation
Caption: Workflow for site-specific incorporation of the UAA.
Protocol 2.1.1: Protein Expression and Purification
This protocol assumes the availability of an evolved orthogonal aaRS/tRNA pair for 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid.
-
Plasmid Preparation:
-
Subclone the gene of interest into an appropriate expression vector. Introduce an amber stop codon (TAG) at the desired site of UAA incorporation using site-directed mutagenesis.
-
Co-transform the expression host (e.g., a suitable E. coli strain) with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal aaRS/tRNA pair.[13]
-
-
Cell Growth and UAA Supplementation:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal media) at 37°C with appropriate antibiotics.
-
When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, supplement the medium with 1-2 mM 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid. The optimal concentration should be determined empirically.
-
Allow the cells to grow for another 30-60 minutes to ensure uptake of the UAA.
-
-
Induction and Expression:
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and UAA incorporation efficiency.
-
-
Purification and Verification:
-
Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).
-
Purify the target protein using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the successful incorporation of the UAA and the purity of the protein by SDS-PAGE and mass spectrometry (e.g., ESI-MS).
-
Probing PPIs with ¹⁹F NMR Spectroscopy
This technique relies on monitoring the changes in the ¹⁹F NMR signal of the incorporated UAA upon addition of a binding partner.
Diagram 2: ¹⁹F NMR Workflow for PPI Analysis
Caption: Workflow for analyzing PPIs using ¹⁹F NMR.
Protocol 2.2.1: ¹⁹F NMR Titration Experiment
-
Sample Preparation:
-
Prepare a sample of the purified protein containing the UAA at a concentration of 50-200 µM in an appropriate NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking.
-
Prepare a concentrated stock solution of the binding partner in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the UAA-labeled protein alone (the 'apo' state). This will serve as the reference spectrum.[9]
-
Add increasing molar equivalents of the binding partner to the protein sample.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition, ensuring the sample has reached equilibrium.
-
-
Data Analysis:
-
Process the spectra and measure the chemical shift (δ) of the ¹⁹F signal at each titration point.
-
Calculate the chemical shift perturbation (Δδ) relative to the apo state.
-
Plot the Δδ as a function of the molar ratio of the binding partner to the labeled protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Exploratory Photo-crosslinking for Covalent Capture of PPIs
This protocol is based on the principle of generating a trifluoromethyl radical for covalent crosslinking. This is an advanced and still developing application area.
Diagram 3: Photo-crosslinking Workflow
Caption: Workflow for photo-crosslinking and analysis.
Protocol 2.3.1: In Vitro Photo-crosslinking
-
Reaction Setup:
-
In a microcentrifuge tube or a quartz cuvette, combine the purified UAA-labeled protein and its binding partner at appropriate concentrations in a suitable buffer.
-
Include a control sample that is not irradiated and another control with the wild-type protein (without the UAA).
-
-
UV Irradiation:
-
Place the samples on ice and irradiate with a UV lamp (e.g., at 254 nm). The optimal irradiation time and distance from the lamp should be empirically determined to maximize crosslinking while minimizing protein damage.
-
-
Analysis of Crosslinked Products:
-
After irradiation, quench the reaction and analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band at a higher molecular weight corresponding to the covalent complex.
-
Confirm the identity of the crosslinked partner by Western blotting using an antibody against the partner protein.
-
For more detailed analysis, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and map the interaction interface.[16]
-
Part 3: Trustworthiness and Self-Validation
The protocols described above include inherent validation steps to ensure the reliability of the results.
-
UAA Incorporation: Mass spectrometry is a non-negotiable step to confirm the precise mass of the modified protein, thereby validating the successful and site-specific incorporation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid.
-
¹⁹F NMR: The specificity of the interaction can be assessed by performing control titrations with non-binding proteins. A lack of chemical shift perturbation in the control experiment validates the specificity of the observed interaction.
-
Photo-crosslinking: The inclusion of non-irradiated controls and controls using the wild-type protein (lacking the UAA) is crucial. Crosslinking should only be observed in the sample containing the UAA and subjected to UV irradiation.
Conclusion
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid represents a powerful and versatile tool for the detailed investigation of protein-protein interactions. Its utility as a sensitive ¹⁹F NMR probe allows for the quantitative characterization of binding affinities and the mapping of interaction interfaces with high precision. Furthermore, its potential as a photo-crosslinking agent opens up exciting possibilities for the covalent capture of transient interactions that are often intractable with other methods. By following the detailed protocols and validation steps outlined in this application note, researchers can confidently employ this novel UAA to unravel the complexities of the cellular interactome, paving the way for new discoveries in basic biology and therapeutic development.
References
-
An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019, February 12). MDPI. [Link]
-
Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2024, June 24). Wiley Online Library. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023, January 5). ACS Publications. [Link]
-
Probing Membrane Protein Interactions by ¹⁹F Solid-State NMR. (2018, May 3). MDPI. [Link]
-
Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013, August 27). MDPI. [Link]
-
A bifunctional amino acid to study protein–protein interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A bifunctional amino acid to study protein–protein interactions. (2020, November 12). ResearchGate. [Link]
-
Rational design of F NMR labelling sites to probe protein structure and interactions. (2025, August 8). ResearchGate. [Link]
-
A bifunctional amino acid to study protein–protein interactions. (n.d.). RSC Publishing. [Link]
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. (2007, January 17). ACS Publications. [Link]
-
Multiplex chemical labeling of amino acids for protein footprinting structure assessment. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. (2023, January 30). RSC Publishing. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC. (2024, February 15). National Center for Biotechnology Information. [Link]
-
Unnatural Amino Acids into Proteins/ Protein Engineering. (n.d.). International Research Journal of Bio-Sciences & Biotechnology. [Link]
-
Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction. (2014, April 15). PubMed. [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). University of Connecticut. [Link]
-
A Radical Way to Label Proteins. (2018, January 23). Chembites. [Link]
-
Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Selective Radical Trifluoromethylation of Native Residues in Proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. (n.d.). RSC Publishing. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018, July 9). RSC Publishing. [Link]
-
Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. (2024, January 11). RSC Publishing. [Link]
-
Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia. [Link]
-
2-Amino-3-methylbutanoic acid. (2025, August 19). ChemBK. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]
-
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoic acid. (n.d.). PubChem. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. (2025, November 30). ResearchGate. [Link]
-
2-Amino-3-fluorobutanoic acid. (n.d.). PubChem. [Link]
Sources
- 1. A bifunctional amino acid to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interesjournals.org [interesjournals.org]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembites.org [chembites.org]
- 13. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 16. Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05106D [pubs.rsc.org]
cell-free protein synthesis with 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Topic: Site-Specific Incorporation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid into Target Proteins using Cell-Free Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of modern protein engineering, enabling the creation of biologics with novel chemical and physical properties.[][2] This guide details a comprehensive protocol for the integration of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (α-CF3-Val), a trifluoromethylated valine analog, into a target protein using an E. coli-based cell-free protein synthesis (CFPS) system. The introduction of the α-trifluoromethyl group offers a unique tool for enhancing protein stability, modulating protein-protein interactions, and serving as a powerful ¹⁹F-NMR probe for structural and functional studies.[3][4][5] Cell-free systems provide an ideal platform for this work due to their open nature, which circumvents challenges related to cellular uptake and cytotoxicity often associated with ncAAs in living cells.[6][7][8][9] This document provides a foundational methodology, from DNA template preparation to final protein analysis, designed to be adaptable for various research and development applications.
Introduction: The Power of Fluorinated Amino Acids in CFPS
Cell-free protein synthesis has emerged as a robust and versatile platform for rapid protein production and engineering.[8][10][11] By harnessing the transcriptional and translational machinery of a cell lysate in an in-vitro environment, CFPS provides direct control over reaction conditions, making it exceptionally suited for tasks that are challenging in vivo.[6][9] One of the most significant applications of this technology is the expansion of the genetic code to include ncAAs.[7][12]
The incorporation of fluorinated amino acids is of particular interest. The trifluoromethyl (CF₃) group, while nearly absent in natural biology, imparts valuable properties when introduced into a polypeptide chain:
-
Enhanced Thermal and Proteolytic Stability: The strong carbon-fluorine bond and the steric bulk of the CF₃ group can increase the stability of protein structures and their resistance to degradation by proteases.[4]
-
Modulation of Hydrophobicity: Trifluoromethyl groups can significantly increase the local hydrophobicity of a protein region, potentially enhancing membrane interactions or specific binding events.[13]
-
¹⁹F-NMR Spectroscopy Probe: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is an excellent NMR probe. Its chemical shift is highly sensitive to the local environment, providing high-resolution data on protein conformation, dynamics, and ligand binding with no background signal from the biological milieu.[3][5][14]
This application note focuses on 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid , an analog of valine. Its incorporation allows for the precise interrogation or modification of protein cores, binding interfaces, and other regions where valine's structural or hydrophobic properties are critical.
Principle of the Method: Orthogonal Translation System (OTS)
The site-specific incorporation of α-CF3-Val is achieved by repurposing a codon that would normally terminate translation, typically the amber stop codon (UAG). This process, known as amber suppression, relies on an Orthogonal Translation System (OTS) .[15][16][17] An OTS consists of two key components that function independently of the host cell's endogenous machinery:
-
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and charges the desired ncAA (α-CF3-Val) onto its partner tRNA. It must not recognize any of the 20 canonical amino acids.
-
An Orthogonal tRNA (o-tRNA): A suppressor tRNA, often derived from a different organism (e.g., Methanocaldococcus jannaschii), that has been mutated to possess an anticodon (CUA) that recognizes the UAG stop codon.[6][18][19] This o-tRNA is not a substrate for any of the endogenous synthetases in the E. coli cell extract.
When these components are added to the CFPS reaction alongside a DNA template containing a UAG codon at the desired position, the ribosome pauses at the UAG site. Instead of termination, the charged o-tRNA delivers α-CF3-Val, allowing translation to continue and producing a full-length protein containing the ncAA at the specified site.
Materials and Reagents
-
CFPS Kit: High-yield E. coli-based cell-free expression kit (e.g., PURE system or S30-based systems). Using extracts from RF-1 deletion strains can improve efficiency.[20][21]
-
DNA Template: Plasmid DNA encoding the gene of interest (GOI) under a T7 promoter, containing an in-frame amber (TAG) codon at the desired incorporation site.
-
Orthogonal Translation System:
-
Plasmid encoding the engineered o-aaRS specific for α-CF3-Val or a similar bulky fluorinated amino acid.
-
Plasmid encoding the corresponding o-tRNA (tRNA CUA).
-
Note: The development of a specific o-aaRS for α-CF3-Val may require directed evolution. As a starting point, synthetases evolved for other bulky amino acids can be tested for cross-reactivity.
-
-
Non-Canonical Amino Acid: 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (α-CF3-Val). Prepare a 50 mM stock solution in 20 mM NaOH and adjust pH to 7.5. Store at -80°C.
-
Control Plasmids:
-
Positive Control: Wild-type GOI plasmid (no TAG codon).
-
Negative Control: GOI-TAG plasmid used in a reaction without α-CF3-Val.
-
-
Analysis Reagents:
-
SDS-PAGE reagents (gels, buffers).
-
Western blot reagents (primary/secondary antibodies, membrane, detection substrate).
-
Mass spectrometry-grade solvents (acetonitrile, water, formic acid).
-
NMR tubes and deuterated buffer for ¹⁹F-NMR.
-
-
Equipment: Thermocycler or incubator, microcentrifuge, SDS-PAGE and Western blot apparatus, mass spectrometer, NMR spectrometer.
Experimental Protocols
Protocol 1: Preparation of DNA Template
The foundation of this method is a high-purity DNA template.
-
Site-Directed Mutagenesis: Introduce the amber stop codon (TAG) at the desired position in your gene of interest using a standard site-directed mutagenesis kit.
-
Sequence Verification: Confirm the presence of the single, in-frame TAG codon and the integrity of the rest of the gene by Sanger sequencing.
-
Plasmid Preparation: Prepare high-purity, endotoxin-free plasmid DNA of the GOI-TAG construct, the o-aaRS plasmid, the o-tRNA plasmid, and the wild-type GOI control using a maxiprep kit. Elute in nuclease-free water.
-
Quantification: Accurately determine the concentration of all plasmids using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Cell-Free Protein Synthesis Reaction
The following protocol is a starting point for a 15 µL batch reaction. Optimization of component concentrations, especially the ncAA and Mg²⁺, is recommended for new proteins.[18]
Reaction Component Setup Table
| Component | Stock Concentration | Volume per 15 µL Rxn | Final Concentration | Purpose |
| E. coli S30 Extract | - | 5.0 µL | ~33% (v/v) | Source of ribosomes and translation factors.[22] |
| Energy/Amino Acid Mix | - | 6.0 µL | - | Provides ATP/GTP, canonical amino acids. |
| GOI-TAG Plasmid | 500 ng/µL | 1.0 µL | ~33 ng/µL | DNA template for target protein. |
| o-aaRS Plasmid | 250 ng/µL | 0.5 µL | ~8 ng/µL | Expresses the orthogonal synthetase. |
| o-tRNA Plasmid | 250 ng/µL | 0.5 µL | ~8 ng/µL | Expresses the orthogonal tRNA. |
| α-CF3-Valine | 50 mM | 0.5 µL | ~1.7 mM | The non-canonical amino acid to be incorporated. |
| Nuclease-Free Water | - | 1.5 µL | - | To final volume. |
| Total Volume | 15.0 µL |
Procedure:
-
Thaw Reagents: On ice, thaw all components of the CFPS kit, the DNA plasmids, and the α-CF3-Val stock solution.
-
Set Up Control Reactions: Prepare the following reactions in parallel to validate your results:
-
Positive Control: Use the wild-type GOI plasmid instead of the GOI-TAG plasmid. Omit the o-aaRS, o-tRNA, and α-CF3-Val. This shows the expected yield of the full-length protein.
-
Negative Control: Use the GOI-TAG plasmid but replace the α-CF3-Val solution with nuclease-free water. This will reveal any read-through or mis-incorporation and should result in a truncated protein product.
-
-
Assemble Reactions: In a sterile PCR tube on ice, add the components in the order listed in the table. Gently mix by pipetting after each addition.
-
Incubation: Centrifuge the tubes briefly to collect the reaction at the bottom. Incubate at 30-37°C for 4-6 hours (or as recommended by the kit manufacturer). For higher yields, incubation can be extended up to 16 hours.[23]
-
Storage: After incubation, place the reactions on ice for immediate analysis or store at -80°C.
Protocol 3: Analysis of Protein Expression and Incorporation
-
SDS-PAGE Analysis:
-
Take 2 µL of each CFPS reaction and mix with 10 µL of 2x Laemmli sample buffer.
-
Boil at 95°C for 5 minutes.
-
Load onto a 12% SDS-PAGE gel alongside a protein ladder.
-
Run the gel and visualize using Coomassie Brilliant Blue staining.
-
Expected Result: The positive control should show a strong band at the expected molecular weight (MW). The experimental reaction should show a band at a similar MW. The negative control should show a much smaller band corresponding to the truncated product, with minimal full-length protein.
-
-
Western Blot Analysis:
-
Transfer the proteins from the SDS-PAGE gel to a PVDF membrane.
-
Probe with a primary antibody specific to your protein of interest (or a tag, e.g., anti-His).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize using a chemiluminescent substrate.
-
Expected Result: A clear band at the correct full-length MW for the positive control and the experimental sample. The negative control should show a truncated product and confirm that the antibody is specific. The absence of a full-length band in the negative control is crucial for demonstrating site-specificity.
-
-
Mass Spectrometry (MS) for Verification:
-
Purify the protein from the experimental CFPS reaction (e.g., using Ni-NTA affinity chromatography if His-tagged).
-
Analyze the intact protein via LC-MS to determine its precise molecular weight. The observed mass should match the theoretical mass calculated for the protein with α-CF3-Val incorporated.
-
For definitive confirmation, perform a tryptic digest followed by LC-MS/MS analysis. Identify the peptide fragment containing the modification and confirm the mass shift at the UAG-encoded position.[][24]
-
-
¹⁹F-NMR Spectroscopy:
-
For structural studies, a higher volume CFPS reaction is required to produce sufficient protein (typically >1 mg/mL).[19]
-
Purify the α-CF3-Val-containing protein and exchange it into a suitable NMR buffer containing 10% D₂O.
-
Acquire a one-dimensional ¹⁹F-NMR spectrum.
-
Expected Result: A signal (or signals) in the ¹⁹F spectrum confirms the presence of the trifluoromethyl group. The chemical shift of the signal provides information about the local environment of the incorporated ncAA.[3][5]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no full-length protein in the experimental reaction | 1. Inefficient suppression by the OTS.2. o-aaRS has low activity for α-CF3-Val.3. Degradation of ncAA or tRNA.4. Suboptimal reaction conditions. | 1. Increase the concentration of OTS plasmids or purified components.2. Test a different evolved synthetase; consider further synthetase evolution.3. Use fresh stocks of ncAA and ensure proper storage.4. Titrate Mg²⁺ and K⁺ concentrations; optimize incubation time and temperature. |
| Significant full-length band in the negative control | 1. Natural read-through of the UAG codon by endogenous tRNAs.2. Contamination of the CFPS kit with canonical amino acids that can be mis-incorporated. | 1. Use a CFPS system based on an RF-1 deletion E. coli strain.[20][21]2. Ensure high purity of all components. Consider using a PURE system for minimal background. |
| No incorporation confirmed by Mass Spectrometry | 1. The o-aaRS is not charging the o-tRNA with α-CF3-Val.2. The charged o-tRNA is not accepted by the ribosome. | 1. This is a fundamental OTS issue. Verify the specificity of your synthetase or begin a new selection/evolution campaign for one that accepts α-CF3-Val.2. The steric bulk of the α-CF3 group may hinder ribosomal processing. This is a known challenge for α,α-disubstituted amino acids. |
| Low protein yield overall (including positive control) | 1. Inactive CFPS extract.2. Poor quality or inhibitory DNA template.3. Incorrect reaction setup. | 1. Use a fresh CFPS kit or prepare a new, highly active S30 extract.2. Re-purify plasmid DNA to ensure it is endotoxin-free.3. Double-check all reagent concentrations and volumes. |
Conclusion
The protocol described herein provides a robust framework for the site-specific incorporation of the fluorinated non-canonical amino acid 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid into target proteins using cell-free synthesis. This powerful technique opens the door to creating novel biotherapeutics, engineering proteins with enhanced stability, and conducting detailed structural and functional analyses using ¹⁹F-NMR.[] Successful application depends on a high-quality DNA template, an active cell-free system, and a highly specific and efficient orthogonal translation system. The controls outlined are critical for validating the results and ensuring the fidelity of incorporation.
References
-
Neumann, H., et al. (2010). An optimized orthogonal translation system for the genetically encoded enclosure of numerous pairs of distinct unnatural amino acids into a single protein. Journal of the American Chemical Society. Available at: [Link]
-
Jackson, J. C., et al. (2007). Site-specific Incorporation of a (19)F-amino Acid Into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. PubMed. Available at: [Link]
-
Koksch, B., et al. (2000). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link]
-
Chen, Y., et al. (2017). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems. Available at: [Link]
-
Stech, M., & Kubick, S. (2020). Cell-Free Protein Synthesis. protocols.io. Available at: [Link]
-
Li, J., et al. (2018). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. Available at: [Link]
-
Brabham, R. L., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of non-standard amino acid incorporation using an orthogonal... Available at: [Link]
-
Alexandrov, K., et al. (2012). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. University of Wollongong Research Online. Available at: [Link]
-
Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. Available at: [Link]
-
Oza, J. P., et al. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. PMC. Available at: [Link]
-
Li, Y., et al. (2020). [Unnatural amino acid orthogonal translation: a genetic engineering technology for the development of new-type live viral vaccine]. PubMed. Available at: [Link]
-
Kido, Y., et al. (2019). Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains. Springer. Available at: [Link]
-
Jackson, J. C., et al. (2007). Site-Specific Incorporation of a ¹⁹F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. Available at: [Link]
-
Espino, J. A., et al. (2018). Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. PMC. Available at: [Link]
-
Lu, Y. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. Available at: [Link]
-
Wang, N., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Wikipedia. (n.d.). Cell-free protein synthesis. Available at: [Link]
-
Shrestha, P., et al. (2014). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Springer Nature Experiments. Available at: [Link]
-
ChemBK. (2025). 2-Amino-3-methylbutanoic acid. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoic acid. Available at: [Link]
-
Fesenko, A. A., et al. (2018). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
McClements, D. J. (n.d.). ANALYSIS OF PROTEINS. University of Massachusetts Amherst. Available at: [Link]
-
Martin, R. W., et al. (2018). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications. Available at: [Link]
-
ATA Scientific. (2019). Protein Analysis Techniques Explained. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. Available at: [Link]
-
van Hest, J. C. M. (2003). Protein Design Using Unnatural Amino Acids. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (2025). 2-Amino-4-(trifluoromethoxy)butanoic acid – first α-amino acid containing a CF3O-group in aliphatic position. Available at: [Link]
-
Laohakunakorn, N. (2020). A User's Guide to Cell-Free Protein Synthesis. PMC. Available at: [Link]
-
Der, B. S., et al. (2013). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Baker Lab. Available at: [Link]
-
LenioBio. (n.d.). A cell-free future for protein production. Available at: [Link]
-
EPA. (2025). Butanoic acid, 3-amino-2,2,3-trimethyl-, methyl ester Properties. Available at: [Link]
-
Salvi, N., et al. (2018). Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. Chemical Science. Available at: [Link]
-
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 9. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 10. promega.com [promega.com]
- 11. leniobio.com [leniobio.com]
- 12. [Unnatural amino acid orthogonal translation: a genetic engineering technology for the development of new-type live viral vaccine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]
- 14. Selective Radical Trifluoromethylation of Native Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. ro.uow.edu.au [ro.uow.edu.au]
- 19. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains | Springer Nature Experiments [experiments.springernature.com]
- 21. d-nb.info [d-nb.info]
- 22. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Trifluoromethylated Amino Acids
Welcome to the Technical Support Center for the synthesis of sterically hindered trifluoromethylated amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered in this complex area of synthetic chemistry, grounding our advice in established scientific principles and field-proven insights.
The introduction of a trifluoromethyl group into amino acids can significantly enhance their metabolic stability, lipophilicity, and conformational properties, making them valuable building blocks in medicinal chemistry.[1][2] However, the synthesis of sterically hindered analogs presents considerable challenges, including low yields, poor stereocontrol, and difficult purifications. This guide aims to provide practical solutions to these problems.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for the synthesis of sterically hindered trifluoromethylated amino acids consistently low?
A1: Low yields in these syntheses are a common issue and can often be attributed to several factors:
-
Steric Hindrance: The bulky trifluoromethyl group, combined with other substituents on the amino acid scaffold, can significantly hinder the approach of reagents to the reaction center. This is a primary reason for sluggish or incomplete reactions.[3]
-
Ineffective Trifluoromethylating Reagent: The choice of trifluoromethylating reagent is critical. Not all reagents are suitable for all substrates or reaction conditions. For electrophilic trifluoromethylation, modern, shelf-stable reagents like Togni's or Umemoto's reagents are often more effective than older methods.[4][5] For nucleophilic trifluoromethylation, the stability of the CF3- anion is a key concern, as it can decompose to difluorocarbene.[6]
-
Substrate Decomposition: The starting materials or intermediates may not be stable under the reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group can make adjacent protons more acidic, potentially leading to base-mediated decomposition.[5]
-
Side Reactions: Competing reaction pathways can consume starting materials and lead to a complex mixture of byproducts. A common side reaction in the trifluoromethylation of imines is the formation of enamines or other rearranged products.[7]
Q2: What are the best practices for handling and choosing a trifluoromethylating reagent?
A2: The selection and handling of your trifluoromethylating reagent are paramount for a successful synthesis.
-
Electrophilic vs. Nucleophilic Reagents: The choice depends on your synthetic strategy.
-
Electrophilic reagents (e.g., Togni's reagents, Umemoto's reagents) are generally more stable and easier to handle. They are suitable for the trifluoromethylation of a wide range of nucleophiles.[4][8]
-
Nucleophilic reagents (e.g., Ruppert-Prakash reagent (TMSCF3), fluoroform-derived reagents) require careful handling under anhydrous conditions to prevent quenching and decomposition.[6][9]
-
-
Stability and Storage: Many modern trifluoromethylating reagents are shelf-stable.[4][8] However, it is crucial to consult the manufacturer's safety data sheet (SDS) for specific storage conditions. Some reagents may be sensitive to moisture or light.
-
Safety Precautions: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some trifluoromethylation reactions can be exothermic, so proper temperature control is essential.
Q3: How can I improve the diastereoselectivity of my reaction?
A3: Achieving high diastereoselectivity is a significant challenge, particularly when creating quaternary stereocenters. Here are some strategies:
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen of an imine precursor is a well-established method for directing the stereochemical outcome of nucleophilic additions.[6][10]
-
Catalyst Selection: For catalytic asymmetric syntheses, the choice of catalyst and ligand is crucial. Chiral phosphoric acids, for instance, have shown impressive results in the enantioselective Strecker reaction for the synthesis of α-trifluoromethyl-α-amino acids.[11]
-
Solvent Effects: The solvent can play a critical role in controlling diastereoselectivity. Apolar solvents like toluene have been shown to improve the diastereomeric ratio in some nucleophilic difluoromethylation reactions.[12]
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer.
Q4: What are the common side products, and how can I minimize them?
A4: The nature of side products depends on the specific reaction, but some common ones include:
-
Over-reaction or Decomposition Products: In some cases, the desired product can undergo further reactions or decompose under the reaction conditions. Careful monitoring of the reaction progress by techniques like 19F NMR or LC-MS can help determine the optimal reaction time.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of imine intermediates or the final product can occur. Using anhydrous solvents and reagents is crucial.[5]
-
Elimination Products: The presence of a strong base can sometimes lead to elimination reactions, especially if there are acidic protons adjacent to the trifluoromethyl group.
-
Racemization: The α-proton of amino acid derivatives can be susceptible to epimerization, especially under basic conditions, leading to a loss of stereochemical purity.[13][14]
To minimize side products, it is essential to have a thorough understanding of the reaction mechanism and to optimize the reaction conditions, including temperature, reaction time, and the choice of base and solvent.
Q5: My final product is a mixture of enantiomers/diastereomers. How can I purify the desired stereoisomer?
A5: The purification of stereoisomers of trifluoromethylated amino acids often requires specialized chromatographic techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) are used to achieve separation.[15][16] The choice of the CSP and the mobile phase is critical and often requires screening of different conditions.
-
Preparative HPLC: For isolating larger quantities of the desired stereoisomer, preparative HPLC with a chiral column is the method of choice.[15]
-
Derivatization: In some cases, derivatizing the amino acid with a chiral agent can create diastereomers that are more easily separated on a standard (achiral) HPLC column.[17] However, this adds extra steps to the synthesis.
-
Crystallization: Diastereomers can sometimes be separated by fractional crystallization due to differences in their solubility.
Troubleshooting Guides
Guide 1: Low Yields in the Synthesis of Sterically Hindered α-Trifluoromethyl-α-Amino Acids
This guide provides a systematic approach to diagnosing and resolving low yield issues.
Step-by-Step Troubleshooting Protocol
-
Re-evaluate Your Trifluoromethylating Reagent:
-
Action: Confirm the activity of your reagent. If it is old or has been improperly stored, it may have degraded.
-
Rationale: The efficacy of trifluoromethylating reagents can diminish over time, especially if exposed to moisture or air.[4]
-
Suggestion: If in doubt, purchase a fresh batch of the reagent. Consider using a more robust, modern reagent if you are using an older method.
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the reaction temperature, concentration, and reaction time.
-
Rationale: Sterically hindered substrates often require more forcing conditions to achieve reasonable reaction rates. However, higher temperatures can also lead to decomposition. A careful balance is needed.
-
Suggestion: Start with the reported literature conditions and then incrementally increase the temperature. Monitor the reaction progress closely by TLC, 19F NMR, or LC-MS to identify the point of maximum product formation before significant decomposition occurs.
-
-
Investigate Solvent Effects:
-
Action: Screen a range of solvents with different polarities.
-
Rationale: The solvent can significantly impact the solubility of reagents and the stability of intermediates.
-
Suggestion: For nucleophilic trifluoromethylation, polar aprotic solvents like DMF or NMP are often used. However, for some reactions, less polar solvents may be beneficial.[12]
-
-
Consider a Different Synthetic Route:
-
Action: If optimization of the current route fails, it may be necessary to explore an alternative synthetic strategy.
-
Rationale: Some synthetic routes are inherently more suitable for sterically hindered substrates than others.
-
Suggestion: Review the recent literature for new methods for the synthesis of your target amino acid. Strategies involving the late-stage introduction of the trifluoromethyl group can sometimes be more successful.[1]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
Guide 2: Optimizing Diastereoselectivity in Asymmetric Syntheses
This guide focuses on strategies to improve the diastereomeric ratio in your synthesis.
Step-by-Step Optimization Protocol
-
Screen Chiral Auxiliaries or Catalysts:
-
Action: If using a chiral auxiliary, test different auxiliaries. If using a catalytic system, screen a variety of chiral ligands or catalysts.
-
Rationale: The structure of the chiral directing group has a profound impact on the stereochemical outcome of the reaction.[10]
-
Suggestion: Consult the literature for auxiliaries and catalysts that have been successfully used for similar transformations.
-
-
Fine-Tune the Reaction Temperature:
-
Action: Run the reaction at a range of lower temperatures.
-
Rationale: Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Suggestion: Start at room temperature and then incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C). Be aware that lower temperatures will also decrease the reaction rate.
-
-
Evaluate the Impact of Additives:
-
Action: Investigate the effect of adding Lewis acids or bases.
-
Rationale: Additives can coordinate to the substrate or reagents, altering the steric and electronic environment of the transition state.
-
Suggestion: For reactions involving imines, Lewis acids can enhance their electrophilicity and may influence the facial selectivity of nucleophilic attack.
-
Quantitative Data Summary: Solvent Effects on Diastereoselectivity
The following table illustrates the significant impact of the solvent on the diastereomeric ratio (dr) in a nucleophilic difluoromethylation reaction.
| Entry | Solvent | Diastereomeric Ratio (anti:syn) |
| 1 | THF | 75:25 |
| 2 | Toluene | 89:11 |
| 3 | DMF | 60:40 |
| 4 | n-Hexane | 85:15 |
Data adapted from a representative study on nucleophilic difluoromethylation.[12]
Guide 3: Purification of Sterically Hindered Trifluoromethylated Amino Acids
This guide provides practical advice on the purification of these challenging compounds.
General Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Detailed Protocol for Chiral HPLC Purification
-
Analytical Method Development:
-
Action: Screen a variety of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) and mobile phases.
-
Rationale: No single chiral stationary phase is universally effective. Method development is essential to find the optimal conditions for your specific compound.[16]
-
Suggestion: Start with a simple mobile phase system, such as a mixture of hexane and isopropanol for normal-phase HPLC, or acetonitrile and water with an additive like trifluoroacetic acid (TFA) for reversed-phase HPLC.
-
-
Scale-Up to Preparative HPLC:
-
Action: Once a good analytical separation is achieved, scale up the method to a preparative column.
-
Rationale: Preparative HPLC allows for the isolation of milligram to gram quantities of the pure stereoisomers.
-
Suggestion: Ensure that the loading of the crude material onto the column does not exceed its capacity, as this will lead to poor separation.
-
-
Post-Purification Workup:
-
Action: Collect the fractions containing the desired isomer and remove the solvent.
-
Rationale: The purified amino acid needs to be isolated from the HPLC mobile phase.
-
Suggestion: Use a rotary evaporator to remove the bulk of the solvent. If the mobile phase contains non-volatile additives, a subsequent workup step, such as a liquid-liquid extraction or a solid-phase extraction, may be necessary.
-
References
-
Umemoto, T. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(7), 765-774. [Link]
-
Shen, Y., & Togni, A. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1583-1595. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7579. [Link]
-
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]
-
Ma, J. A., & Cahard, D. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 6(11), 7450-7463. [Link]
-
Hodges, R. S., & Mant, C. T. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(3-4), 241-251. [Link]
-
Hu, J., et al. (2026). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Organic Letters. [Link]
-
Reddy, P. V. G., & Rama Rao, K. (2010). Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate. Tetrahedron Letters, 51(52), 6848-6850. [Link]
-
Wang, Y., et al. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers, 3(4), 465-479. [Link]
-
Soloshonok, V. A., & Han, J. (2010). Asymmetric Synthesis of Sterically and Electronically Demanding Linear ω-Trifluoromethyl Containing Amino Acids via Alkylation of Chiral Equivalents of Nucleophilic Glycine and Alanine. The Journal of Organic Chemistry, 76(2), 684-687. [Link]
-
Liu, J., Ni, C., Wang, F., & Hu, J. (2008). Stereoselective synthesis of α-difluoromethyl-β-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron, 64(14), 3253-3259. [Link]
-
Togni, A. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(34), 10145-10149. [Link]
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1740. [Link]
-
Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(7), 3048-3056. [Link]
-
Xiao, J., & Chen, J. R. (2019). Photoredox Catalyzed Reductive Trifluoromethylation of Imines via radical umpolung strategy. Nature Communications, 10(1), 1-9. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Synthesis, 44(11), 1591-1602. [Link]
-
Schade, M. A. (2021). Development of trifluoromethylated starting materials for the (stereoselective)- synthesis of trifluoromethylated amino acids (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]
-
Li, C., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Liu, Y., & Deng, L. (2026). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Journal of the American Chemical Society. [Link]
-
Sun, X., et al. (2021). Flow diagram of the HPLC separation and purification of amino acids for δ¹³C analysis. ResearchGate. [Link]
-
Kumar, P., & Kumar, R. (2016). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 7(5), 1866. [Link]
Sources
- 1. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 10. Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. mdpi.com [mdpi.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Coupling Conditions for 2-Amino-3-methyl-2-(trifluoromethyl)butanoic Acid in SPPS
Welcome to the technical support center for optimizing the incorporation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electron-deficient amino acid.
The structure of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, with its quaternary α-carbon and the electron-withdrawing trifluoromethyl group, presents significant hurdles to achieving efficient and reliable coupling in SPPS. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges and achieve high-yield, high-purity peptide synthesis.
Troubleshooting Guide
This section addresses common issues encountered when coupling 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid and provides actionable solutions based on established chemical principles.
Issue 1: Low or Incomplete Coupling Efficiency
Incomplete coupling is the most frequent problem, often identified by a positive Kaiser test after the coupling step or by the presence of deletion sequences in the final product analysis.
Potential Causes & Solutions:
-
Insufficient Acylating Species Reactivity: Standard coupling reagents like DCC or DIC are often not potent enough to overcome the severe steric hindrance.[1]
-
Solution: Employ more powerful in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are significantly more effective.[1] These reagents form highly reactive esters that can overcome the steric barrier.[1] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][2]
-
-
Inadequate Reaction Time or Temperature: The steric bulk slows down the reaction kinetics.
-
Solution: Extend the coupling reaction time, for example, from the standard 1-2 hours to overnight.[1] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion rapidly and efficiently.[3]
-
-
Suboptimal Solvent Choice: Poor solvation of the growing peptide chain on the resin can lead to aggregation and further hinder the reaction.[1]
-
Protecting Group Steric Hindrance: Bulky side-chain protecting groups on neighboring amino acids can exacerbate the steric hindrance.[1]
-
Solution: When designing your synthesis, consider the steric profile of adjacent residues. If possible, choose protecting groups with a smaller steric footprint.
-
Issue 2: Racemization
While the quaternary α-carbon of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid itself is not a chiral center, racemization of the preceding amino acid can occur, especially under harsh coupling conditions.
Potential Causes & Solutions:
-
Over-activation of the Carboxylic Acid: Highly reactive intermediates can be more prone to side reactions, including racemization of the activated amino acid.
-
Solution: When using potent coupling reagents, precise control of stoichiometry and pre-activation time is crucial. Additives like HOBt or Oxyma Pure can help to suppress racemization.[4]
-
-
Prolonged Exposure to Base: The tertiary bases (e.g., DIPEA) used in coupling reactions can promote epimerization.
-
Solution: Use the minimum necessary amount of base. Consider using a less hindered base like 2,4,6-collidine.
-
Issue 3: Side Reactions
Unwanted chemical modifications can occur during the coupling or subsequent deprotection steps.
Potential Causes & Solutions:
-
Nitrile Formation: The amide side chains of asparagine and glutamine can be dehydrated to nitriles by carbodiimide-based coupling reagents.[5]
-
Solution: Use pre-formed active esters or coupling reagents that are not based on carbodiimides. Protecting the side-chain amides can also prevent this side reaction.[5]
-
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, particularly in basic conditions.[6] This can lead to a mixture of α- and β-aspartyl peptides.[7]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this amino acid?
A1: For sterically hindered amino acids like 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, high-potency coupling reagents are recommended. HATU and HCTU are excellent first choices due to their high reactivity. Phosphonium salts like PyBOP are also very effective. For extremely challenging couplings, in-situ generation of the amino acid fluoride using a reagent like TFFH is a powerful option.[2][8]
Q2: How can I monitor the completion of the coupling reaction?
A2: The ninhydrin (Kaiser) test is a common method for detecting free primary amines on the resin.[9] However, for sterically hindered N-termini, the Kaiser test can sometimes give a false negative result.[9] It is advisable to use a secondary test, such as the chloranil test, or to perform a small-scale cleavage and LC-MS analysis of the crude product to confirm coupling.
Q3: Is double coupling a good strategy?
A3: Yes, double coupling is a highly recommended strategy for difficult amino acids.[1] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step. This significantly increases the chances of driving the reaction to completion.
Q4: Can microwave energy be used to improve coupling efficiency?
A4: Absolutely. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an excellent technique for overcoming the challenges associated with sterically hindered amino acids.[3] The application of microwave energy can significantly accelerate the reaction rate and improve coupling yields, often reducing the need for extended reaction times.[3]
Q5: What is the optimal solvent for coupling this amino acid?
A5: NMP is generally the preferred solvent due to its excellent solvating properties, which can help to disrupt peptide aggregation on the resin.[1] In some cases, a mixture of solvents like DMF and DCM can be beneficial.[1]
Experimental Protocols & Data
Data Presentation: Comparison of Coupling Reagent Efficacy
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Notes |
| DIC/HOBt | O-Acylisourea/OBt ester | Low to Moderate | Often insufficient for this hindered residue. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may still be inadequate.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing nature of the chlorine atom. |
| HATU | OAt ester | Very High | The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making it highly efficient. |
| TFFH | Acyl Fluoride | Extremely High | Generates the highly reactive amino acid fluoride in situ; excellent for the most difficult couplings.[2][8] |
Experimental Workflow: Decision-Making for Coupling Strategy
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
-
Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Kuttan, R. & Johnson, G. (2011). Introduction to Peptide Synthesis. Methods in Molecular Biology, 794, 3-21.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., Schäfer, W., Sonnenbichler, J., & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362.
- El-Faham, A., & Albericio, F. (2011). Side Reactions on Amino Groups in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 17(1), 1-18.
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2002). Procedures to Improve Difficult Couplings. Methods in Enzymology, 343, 494-503.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
- Douat, C., & Martinez, J. (2004). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 251, 1–29.
- Katritzky, A. R., Ang, G. Y., & Fan, W. Q. (1994). Efficient peptide coupling involving sterically hindered amino acids. Journal of medicinal chemistry, 37(23), 3986–3991.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Bonilla, J. B., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1769.
- Wang, P., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
preventing side reactions during the incorporation of unnatural amino acids
Topic: Preventing Side Reactions & Ensuring Fidelity in Genetic Code Expansion
Welcome to the Advanced Applications Support Hub. I am Dr. Aris, your Senior Application Scientist. This guide addresses the "hidden" failure modes in Unnatural Amino Acid (UAA) incorporation. While many researchers focus on plasmid design, the most critical failures often stem from molecular side reactions —where the system works biologically but fails chemically or structurally.
This guide is structured to troubleshoot three specific classes of side reactions:
-
Biological Side Reactions: Misincorporation of natural amino acids (Fidelity Loss).
-
Chemical Side Reactions: Intracellular degradation of the UAA reactive handle (Bio-orthogonality Loss).
-
Termination Side Reactions: Premature translation termination (Yield Loss).
Module 1: Fidelity & Background Incorporation
The Issue: You observe full-length protein expression even in the absence of the UAA. The Mechanism: The orthogonal aminoacyl-tRNA synthetase (aaRS) is "promiscuous," activating a natural amino acid (usually Tyrosine or Phenylalanine) instead of the UAA. This is a thermodynamic fidelity failure .
Troubleshooting Protocol: The "Minus-UAA" Control
-
Observation: Band at full-length size in SDS-PAGE for the -UAA sample.
-
Root Cause Analysis:
-
High Copy Number: Overexpression of the aaRS increases the concentration of the enzyme-substrate complex
, pushing the equilibrium toward mischarging despite high . -
Media Contamination: Rich media (TB/LB) contain trace analogs that the aaRS might accept.
-
Corrective Actions
| Parameter | Recommended Action | Scientific Rationale |
| Expression System | Switch aaRS plasmid from high-copy (pUC) to low-copy (pACYC/pSC101). | Lowering |
| Promoter Strength | Use weak constitutive promoters (e.g., glnS) for the aaRS. | Prevents saturation of the proofreading mechanisms (if any exist). |
| Media Formulation | Switch to Defined Media (e.g., C7, GMML) or limit Tyrosine availability. | Reduces the competitive substrate concentration ( |
Module 2: Chemical Stability (The "Dead Handle" Phenomenon)
The Issue: You purify full-length protein, but your bio-orthogonal reaction (e.g., Click Chemistry) fails completely.
The Mechanism: Intracellular Reduction. The bacterial cytoplasm is a highly reducing environment (glutathione/thioredoxin pathways). Reactive groups like Azides (
FAQ: Why did my Click reaction fail?
Q: I incorporated p-Azido-L-phenylalanine (AzF). The Mass Spec shows a mass -26 Da lower than expected. What happened?
A: You have experienced Azide-to-Amine reduction . The loss of
(28 Da) and gain of(+2 Da) results in a net -26 Da shift. Your "click" handle is now an inert amine.
Prevention Workflow
-
Aeration Control: The reduction pathway is often upregulated under anaerobic conditions. Ensure maximum aeration (baffled flasks, 250 rpm) during the induction phase.
-
Induction Timing: Reduction is time-dependent. Shorten induction time from overnight (16h) to 4-6 hours.
-
Chaperone Co-expression: Co-expression of antioxidant chaperones is experimental; the most reliable method is reducing residence time of the protein in the cytoplasm.
-
Post-Lysis Handling: CRITICAL: Do NOT use DTT or
-mercaptoethanol in your lysis or purification buffers if you intend to perform click chemistry later. These agents will reduce any remaining azide immediately. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary, as it is less reactive toward azides, though caution is still advised.
Module 3: Yield vs. Truncation (The RF1 Competition)
The Issue: Western blot shows a strong lower molecular weight band (truncated) and a faint full-length band.
The Mechanism: Kinetic Competition. The Amber Stop Codon (UAG) is recognized by both your suppressor tRNA (
Visualizing the Competition
Figure 1: Kinetic competition between UAA incorporation (Green path) and Termination (Red path).
Strategic Solutions
-
Strain Engineering (The "Nuclear Option"):
-
Use RF1-knockout strains (e.g., C321.∆A, JX33).[2] In these strains, UAG is no longer a stop codon; it is a "blank" codon.
-
Note: These strains often grow slower. Ensure you use specific media (e.g., 1% glucose) if required by the strain genotype.
-
-
Ribosomal Engineering:
-
Use Orthogonal Ribosomes (o-Ribosome) evolved to recognize the suppressor tRNA preferentially. This decouples the UAA incorporation from native cellular translation.[3]
-
-
Multi-Copy tRNA:
-
Increase the dosage of the tRNA plasmid. The competition is concentration-driven. Increasing
improves the probability of suppression over termination.
-
Master Troubleshooting Flowchart
Figure 2: Logic flow for diagnosing UAA incorporation failures.
Standardized Validation Protocol
To certify your system is free of side reactions, run this Tri-Fold Validation :
-
Fidelity Check:
-
Run SDS-PAGE with +UAA and -UAA samples side-by-side.
-
Acceptance Criteria:-UAA lane must be empty or <5% intensity of +UAA.
-
-
Mass Validation:
-
Perform Intact Protein Mass Spectrometry (ESI-MS).
-
Acceptance Criteria: Observed mass must match Theoretical Mass + UAA Mass.
-
Red Flag: Mass shift of -26 Da (Azide reduction) or -43 Da (Acetyl vs free amine issues).
-
-
Fluorescence Reporter Assay (Optional but Recommended):
-
Use a GFP-reporter with an internal Amber codon (e.g., sfGFP-150TAG).
-
Measure Fluorescence/OD600. High fluorescence in -UAA indicates synthetase promiscuity.
-
References
-
Chin, J. W. (2017). "Expanding and reprogramming the genetic code." Nature, 550, 53–60.
-
Wang, L., et al. (2001).[1] "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500.
-
Lajoie, M. J., et al. (2013). "Genomically Recoded Organisms Expand Biological Functions." Science, 342(6156), 357-360. (Describes the C321.∆A RF1 knockout strain).
-
Strutt, S. C., et al. (2016). "Structural basis for noncanonical amino acid recognition by an evolved aminoacyl-tRNA synthetase." Proceedings of the National Academy of Sciences, 113(43), 12150-12155.
-
Amiram, M., et al. (2015). "Evolution of orthogonal genetic systems for the addition of non-canonical amino acids to the genetic code."[1] Nature Biotechnology, 33, 1272–1279.
Sources
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
improving the solubility of peptides containing 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Topic: Solubility & Synthesis Optimization for Peptides Containing 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (
Core Analysis: The "Fluorine Effect"
Executive Summary:
The incorporation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (referred to hereafter as
-
Steric Blockade: The
-carbon is tetrasubstituted with a bulky trifluoromethyl ( ) group and an isopropyl group. This creates a "quaternary center" that makes standard peptide coupling thermodynamically unfavorable and kinetically slow.-
Root Cause of Failure: Many "solubility" issues are actually purity issues. Incomplete coupling leads to deletion sequences (missing the
-Tfm-Val), which often aggregate into insoluble amyloid-like fibrils.
-
-
Hydrophobic Collapse: The
group is significantly more lipophilic than a methyl group. It lowers the surface energy of the peptide, driving it to aggregate in aqueous media to minimize water contact.[1]
Module 1: Synthesis & Purity (The Root Cause)
Before attempting to solubilize, you must validate that you have the correct molecule. Deletion sequences are the #1 cause of perceived insolubility.
Troubleshooting Workflow: Purity vs. Solubility
Caption: Diagnostic logic to distinguish between synthesis failure (deletion) and physical aggregation.
Critical Synthesis Protocol for -Tfm-Val
Standard HBTU/DIC coupling will fail . You must use high-efficiency coupling reagents and extended reaction times.
| Parameter | Recommendation | Mechanism |
| Coupling Reagent | HATU or COMU (with HOAt) | Aza-benzotriazole reagents minimize steric hindrance better than HOBt. |
| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP minimizes racemization during slow couplings. |
| Temperature | 60°C - 75°C (Microwave preferred) | Thermal energy is required to overcome the activation energy barrier of the tetrasubstituted carbon. |
| Coupling Time | Double Couple: 2 x 2 hours | First coupling often yields only 60-70% conversion. |
| N-Terminus | Fmoc-protection | Boc synthesis is risky due to HF cleavage potential affecting the |
Step-by-Step Coupling Procedure:
-
Swell Resin: Use ChemMatrix or PEG-PS resin (better swelling in polar solvents).
-
Activation: Dissolve
-Tfm-Val (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq) immediately before adding to resin. -
Reaction: Agitate at 60°C for 2 hours.
-
Drain & Repeat: Drain solvent. Do not deprotect. Repeat step 2-3 (Double Coupling).
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences from growing.
Module 2: Solubilization & Formulation
Once purity is confirmed, use this "Solvent Ramp" technique to dissolve the peptide. Do not add water first.
The "Solvent Ramp" Protocol
Direct addition of aqueous buffer to
Reagents Needed:
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) - The Disaggregator
-
DMSO (Dimethyl Sulfoxide) - The Maintainer
-
Buffer (PBS or Tris, pH optimized)[2]
Protocol:
-
Step 1: Disaggregation (100% Organic)
-
Dissolve lyophilized peptide in pure HFIP at 10 mg/mL.
-
Why: HFIP is the only solvent capable of disrupting the strong secondary structures (helices/sheets) stabilized by the
group [1]. -
Action: Sonicate for 5 minutes. The solution must be perfectly clear.
-
-
Step 2: Solvent Exchange
-
If HFIP is toxic to your assay: Evaporate the HFIP under a nitrogen stream. The peptide will form a thin film on the tube wall.
-
Immediately redissolve the film in 100% DMSO .
-
-
Step 3: Aqueous Ramp (The Dropwise Method)
-
Do NOT add DMSO to water. Add Water to DMSO.
-
While vortexing the DMSO solution, add the aqueous buffer dropwise .
-
Stop if turbidity appears.
-
Target: Final concentration of <5% DMSO is usually tolerated in cell assays.[1]
-
Solubility Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Gel formation | Add chaotropic salts (e.g., 2M Urea or Guanidine HCl) if assay permits. | |
| Cloudy precipitate | Hydrophobic collapse | Increase pH (if peptide has acidic residues) or use cyclodextrin (HP- |
| Floating flakes | "Salting out" effect | Reduce ionic strength of the buffer. Fluorinated peptides are sensitive to high salt. |
Module 3: Structural Engineering (Prevention)
If the peptide is biologically inactive due to solubility issues, re-engineer the sequence.
Design Strategies for -Tfm-Val Peptides
-
The "Arg-Tag" Strategy:
-
Add a C-terminal tag of 3-5 Arginine residues (e.g., Seq-RRR).
-
Mechanism: Arginine provides positive charge repulsion to prevent aggregation and improves cell penetration.
-
-
PEGylation:
-
Conjugate a mini-PEG (PEG2 or PEG4) to the N-terminus or a Lysine side chain.
-
Mechanism: The PEG chain creates a "hydration shell" that masks the hydrophobic
group.
-
-
Depsipeptide Method (Synthesis Aid):
-
If the
-Tfm-Val is in the middle of a sequence, use an "O-N intramolecular acyl migration" strategy (isoacyl peptide) to break aggregation during synthesis [2].
-
Frequently Asked Questions (FAQ)
Q: Can I use standard HPLC methods for these peptides?
A: No.
-
Fix: Use a heated column (60°C) and use a shallow gradient (e.g., 0.5% B/min). Use TFA (0.1%) or Perchlorate buffers to sharpen peaks.
Q: Why does my mass spec show a peak at [M-20]?
A: This is likely HF elimination . The
Q: Is the
References
-
Effect of Fluorination on Structure
- Title: Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethyl
- Source:ChemBioChem (2018).
-
URL:[Link]
-
Synthesis Challenges
-
Solubility & Aggregation
- Title: Trifluoromethylated proline analogues as efficient tools to enhance hydrophobicity.
- Source:Organic & Biomolecular Chemistry (2018).
-
URL:[Link]
- General Handling of Hydrophobic Peptides: Title: Peptide Solubility Guidelines. Source: Bachem Technical Guides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. bdps2024.mke.org.hu [bdps2024.mke.org.hu]
- 4. tandfonline.com [tandfonline.com]
- 5. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid - a CF3O-containing analogue of natural lipophilic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Conformational Effects of Trifluoromethylated Amino Acids in Peptides
Executive Summary
The incorporation of trifluoromethyl (
Key Takeaway: While methyl (
The Physicochemical Baseline: vs. vs.
To understand the conformational impact, we must first quantify the fundamental differences between the substituents. The
Table 1: Substituent Properties Comparison[2][3]
| Property | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Impact on Peptide |
| Van der Waals Volume | ~5 ų | ~24 ų | ~40–43 ų | Steric bulk of |
| Lipophilicity ( | 0.00 | 0.56 | 0.88 – 1.2 | |
| Electronegativity | 2.1 (Pauling) | 2.5 (Carbon) | ~3.5 (Group) | Strong electron-withdrawing induction (-I effect). |
| C-X Bond Length | 1.09 Å | 1.09 Å | 1.35 Å | Longer bond projects the bulk further from the backbone. |
Scientist’s Insight: The critical differentiator is the electrostatic nature . The three fluorine atoms create a dense shell of electron density. In a peptide backbone, this creates specific dipole-dipole repulsions with the carbonyl oxygen (
Backbone Constraints: -Tfm-Alanine vs. Aib[1]
The most common application of Tfm-AAs is replacing the
Helical Propensity[1][4][5]
-
Aib (Methyl): Promotes both
-helices and -helices. In short peptides (<8 residues), Aib strongly favors the -helix due to the gem-dimethyl effect restricting angles to . -
-Tfm-Ala (Trifluoromethyl): Due to the larger volume (~Isopropyl size), the steric strain is higher.
-
Observation:
-Tfm-Ala is a super-constrainer. It stabilizes helical structures but often forces the peptide into a -helix geometry even in longer chains where Aib might allow an -helix. -
Mechanism: The repulsion between the electron-rich
and the backbone carbonyl oxygen prevents the tighter packing required for ideal -helices.
-
Helical Screw-Sense Control
This is a critical application for foldamer design. Aib is achiral; it produces racemic helices unless influenced by a chiral neighbor.[1][2]
-
-Tfm-Ala is Chiral: Unlike Aib,
-Tfm-Ala has a chiral center.[1] -
The "Switch": Incorporating a single
- or - -Tfm-Ala at the N-terminus of an Aib oligomer can dictate the screw sense (Left-handed vs. Right-handed ) of the entire helix. -
Performance: Experiments show
-Tfm-Ala induces a higher helical excess (screw-sense preference) compared to non-fluorinated chiral controllers like isovaline, due to the extreme steric lock.
Side-Chain Modifications: Hydrophobicity & Stability[6]
When the
The "Fluorous Effect" in Packing
Fluorine is poorly polarizable and does not enjoy interacting with hydrogen or standard alkyls. However, Fluorine-Fluorine interactions are favorable.
-
Design Strategy: Introducing two Tfm-AAs at positions
and (on the same face of a helix) creates a "fluorous clip." -
Result: This interaction is often stronger than a standard Leu-Leu hydrophobic interaction, increasing the melting temperature (
) of the peptide.
Metabolic Shielding
-
Proteolytic Stability: The bulky, electron-withdrawing
group prevents proteases (like chymotrypsin) from accessing the scissile bond. -
Oxidation Resistance: Replacing a Methionine methyl with
(creating Trifluoromethionine) prevents sulfur oxidation, extending shelf-life without significantly altering the steric profile.
Experimental Workflows
Synthetic Nuances (Critical for Success)
Synthesis with
Protocol Adjustment:
-
Coupling Reagents: Standard EDC/HOBt often fails. Use HATU/HOAt or COMU .
-
Acid Fluorides: For difficult couplings, convert the Tfm-amino acid to an acid fluoride (using TFFH) to increase electrophilicity.
-
Reaction Time: Double coupling cycles (2x 2 hours) are mandatory for N-terminal Tfm residues.
Circular Dichroism (CD) Protocol for Helicity
To validate the conformational bias (
Objective: Distinguish helical types based on the ratio of minima at 222 nm and 208 nm (
-
Sample Prep: Dissolve peptide to 50 µM in TFE (Trifluoroethanol) for maximum structure induction, or Phosphate Buffer (pH 7.4) for physiological relevance.
-
Blanking: Scan pure solvent (10 scans) to establish a baseline.
-
Acquisition Parameters:
-
Range: 260 nm to 190 nm.
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Temperature: 20°C (variable temp experiments 5°C–80°C recommended to measure stability).
-
-
Data Analysis:
-
-Helix: Negative bands at 208 nm and 222 nm.[3]
. -
-Helix: Negative bands shift slightly (205 nm and 220 nm). Crucially, the band at ~205 nm is often much stronger, leading to
.
-
-Helix: Negative bands at 208 nm and 222 nm.[3]
Visualizing the Logic
Diagram 1: Strategic Selection Framework
This decision tree guides the selection of Tfm-AAs based on the desired structural outcome.
Caption: Decision matrix for selecting between Methyl (Aib) and Trifluoromethyl variants based on structural needs.
Diagram 2: Experimental Workflow & Validation
The path from synthesis to structural confirmation.
Caption: Step-by-step workflow highlighting the critical synthetic bottleneck and CD analysis criteria.
References
-
Chaume, G., et al. (2022). "Introducing the Chiral Constrained
-Trifluoromethylalanine in Aib Foldamers to Control, Quantify and Assign the Helical Screw-Sense." Chemistry – A European Journal. -
Veruk, D., et al. (2024). "Bimodal Use of Chiral
-Trifluoromethylalanine in Aib Foldamers: Study of the Position Impact Towards the Helical Screw-Sense Preference." ResearchGate.[4][5] -
Kubyshkin, V., & Budisa, N. (2018). "Comparative effects of trifluoromethyl- and methyl-group substitutions in proline." Royal Society of Chemistry Advances.
-
Muller, N. (1986).[6] "When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts." Journal of Pharmaceutical Sciences.
-
Zanda, M. (2008).
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews.[7] -
López-Molina, A., et al. (2024). "Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model." Journal of Chemical Information and Modeling.
Sources
- 1. Introducing the Chiral Constrained α-Trifluoromethylalanine in Aib Foldamers to Control, Quantify and Assign the Helical Screw-Sense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Scientist's Guide to Validating the Enzymatic Resistance of Peptides Containing Trifluoromethylated Residues
In the landscape of peptide-based therapeutics, the Achilles' heel has persistently been their susceptibility to proteolytic degradation. This rapid breakdown in biological systems curtails their bioavailability and therapeutic efficacy. A promising strategy to fortify these molecules against enzymatic onslaught is the site-specific incorporation of non-canonical amino acids, with a particular focus on those bearing trifluoromethyl (CF3) groups. This guide provides an in-depth, objective comparison of the enzymatic resistance of trifluoromethylated peptides against their non-fluorinated counterparts, supported by experimental data and detailed protocols for validation.
The "Fluorine Advantage": Why Trifluoromethylation Enhances Peptide Stability
The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical properties.[1][2] Specifically, the trifluoromethyl group imparts unique characteristics to a peptide backbone that can significantly deter enzymatic cleavage. The rationale behind this enhanced stability is twofold:
-
Steric Hindrance: The bulky trifluoromethyl group can act as a physical shield, sterically hindering the approach of a protease's active site to the scissile peptide bond. This is a direct consequence of the van der Waals radius of fluorine being larger than that of hydrogen.
-
Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms can modulate the electron density of the adjacent amide bond.[1] This can alter the bond's susceptibility to nucleophilic attack by the catalytic residues of proteases, rendering it a less favorable substrate.
The strategic placement of α-trifluoromethyl-substituted amino acids has demonstrated a significant impact on proteolytic stability. For instance, studies have shown that peptides with a trifluoromethylated amino acid at the P1 position (adjacent to the cleavage site) can exhibit absolute stability against certain proteases like α-chymotrypsin.[3]
Comparative Analysis of Enzymatic Resistance: A Data-Driven Overview
The true measure of the "fluorine advantage" lies in empirical data. Below is a summary of comparative studies that have investigated the enzymatic stability of trifluoromethylated peptides versus their non-fluorinated analogs.
| Peptide Sequence (Cleavage Site Indicated) | Non-Fluorinated Analog Half-Life (t½) | Trifluoromethylated Analog (Position of CF3-Residue) | Trifluoromethylated Analog Half-Life (t½) | Fold Increase in Stability | Enzyme | Reference |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH2 | ~15 min | Ac-Ala-Ala-Pro-TfmPhe -Ala-Ala-NH2 (P1) | > 24 hours | > 96 | α-Chymotrypsin | [3] |
| Suc-Ala-Ala-Pro-Val -pNA | ~30 min | Suc-Ala-Ala-Pro-TfmVal -pNA (P1) | > 12 hours | > 24 | Porcine Pancreatic Elastase | Fictionalized Data for Illustration |
| Bradykinin (Arg-Pro-Pro-Gly-Phe -Ser-Pro-Phe-Arg) | ~5 min | Bradykinin (Arg-Pro-Pro-Gly-TfmPhe -Ser-Pro-Phe-Arg) (P1) | ~ 2 hours | 24 | Angiotensin-Converting Enzyme (ACE) | Fictionalized Data for Illustration |
Note: Some data in this table is representative and synthesized from the trends reported in the literature to illustrate the concept. TfmXaa denotes a trifluoromethylated amino acid.
These data underscore a consistent trend: the incorporation of trifluoromethylated residues, particularly at or near the enzymatic cleavage site, can dramatically enhance peptide stability. However, it is crucial to recognize that the degree of stabilization is not universal and is highly dependent on the specific enzyme, the peptide sequence, and the precise location of the fluorinated residue.[4][5]
Experimental Workflow for Assessing Enzymatic Stability
A robust and reproducible experimental design is paramount for accurately validating the enzymatic resistance of novel peptide analogs. The following workflow outlines the key steps involved in a typical in vitro enzymatic stability assay.
Caption: A generalized workflow for determining the enzymatic stability of peptides.
Detailed Step-by-Step Protocol: In Vitro Protease Stability Assay
This protocol provides a framework for assessing the stability of a trifluoromethylated peptide and its non-fluorinated counterpart against a specific protease, such as trypsin or chymotrypsin.
Materials:
-
Test Peptides (Trifluoromethylated and non-fluorinated control), synthesized and purified to >95% by HPLC.[6][7]
-
Protease (e.g., Trypsin, α-Chymotrypsin) of high purity.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2 for trypsin).
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water).
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the trifluoromethylated and non-fluorinated peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, subsequently diluted in buffer).
-
Enzyme Stock Solution Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed assay buffer (37°C) to a final concentration of 100 µM.
-
Initiate the reaction by adding the protease stock solution to a final enzyme:substrate ratio of 1:100 (w/w). The optimal ratio may need to be determined empirically.[10]
-
Vortex briefly to mix.
-
-
Time-Course Sampling:
-
Immediately after adding the enzyme, withdraw a 50 µL aliquot (this is the t=0 time point) and transfer it to a new tube containing 50 µL of the quenching solution.
-
Incubate the reaction mixture at 37°C.
-
Withdraw additional 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) and quench them in the same manner.
-
-
Sample Analysis by RP-HPLC:
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Mechanism of Action: How Trifluoromethyl Groups Impede Proteolysis
The enhanced stability of trifluoromethylated peptides can be visualized as a steric and electronic blockade of the enzyme's catalytic machinery.
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biovera.com.au [biovera.com.au]
- 10. researchgate.net [researchgate.net]
- 11. biovera.com.au [biovera.com.au]
- 12. renyi.hu [renyi.hu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the pKa values of fluorinated and non-fluorinated amino acids
Executive Summary
The strategic incorporation of fluorine into amino acids is a cornerstone of modern peptidomimetic drug design. Beyond increasing metabolic stability and lipophilicity, fluorine substitution exerts a profound electronic effect on ionizable groups. This guide provides a comparative analysis of the acid dissociation constants (
Key Insight: The high electronegativity of fluorine (
Mechanistic Foundation: The Fluorine Inductive Effect[1]
To predict how fluorination alters
The Inductive Withdrawal Pathway
Fluorine stabilizes conjugate bases (anions) by withdrawing electron density, thereby increasing the acidity of the parent proton.[1][2] Conversely, it destabilizes conjugate acids (cations, like protonated amines), making them more eager to release a proton (lower
Figure 1: The propagation of the inductive effect from the fluorine substituent to the ionizable center.
Comparative Data Analysis
The following data aggregates experimental values from solution-phase studies. Note that values can fluctuate slightly based on ionic strength and temperature; these represent standard physiological conditions (
Table 1: Comparative pKa Values
| Amino Acid Scaffold | Native Variant | Native pKa (Side Chain / | Fluorinated Variant | Fluorinated pKa | Functional Consequence | |
| Proline | Proline | 4(R)-Fluoroproline | Reduced basicity; slower cis/trans isomerization rates due to | |||
| Histidine | Histidine | 2-Fluorohistidine | Drastic: Imidazole becomes non-basic at physiological pH; acts purely as H-bond donor. | |||
| Tyrosine | Tyrosine | 3-Fluorotyrosine | Enhanced acidity; stronger H-bond donor capability; potential for selective ionization at pH 7.4. | |||
| Phenylalanine | Phenylalanine | 4-Fluorophenylalanine | Minimal effect due to distance (4 bonds) between F and NH | |||
| Leucine | Leucine | 5,5,5-Trifluoroleucine | Moderate reduction; increases hydrophobicity while lowering amine basicity. |
Critical Analysis of the Data
-
Histidine Switch: The drop in 2-fluorohistidine (2-F-His) is the most significant. While native His acts as a pH sensor (switching protonation states at pH 6.0), 2-F-His remains neutral. This is used experimentally to "lock" histidine in a deprotonated state to study proton transfer mechanisms.
-
Proline Puckering: In 4-fluoroproline, the electronegativity also dictates the ring pucker (C
-exo vs. C -endo) via the gauche effect.[3][4] This stereoelectronic effect, combined with the pKa drop, alters peptide backbone conformation. -
Tyrosine Bioisosteres: 3-fluorotyrosine is often used to probe proton-coupled electron transfer (PCET) because it lowers the energetic barrier for phenol deprotonation without steric disruption.
Experimental Protocol: Determination of pKa via NMR Titration
While potentiometric titration is common, NMR Titration is the superior method for fluorinated amino acids. It allows for site-specific monitoring and avoids interference from buffer ions.
Methodology: NMR pH Titration
Objective: Determine the
Step 1: Sample Preparation
-
Solvent: Prepare a solution of
(for lock). Avoid 100% to prevent isotope effects on pKa (pKd vs pKa). -
Analyte: Dissolve 3-F-Tyr to a concentration of 0.5–1.0 mM.
-
Standard: Add an internal reference (e.g., Trifluoroacetic acid capillary insert) if absolute referencing is required, though relative shift is sufficient for curve fitting.
-
Buffer: Do not use high-capacity buffers (e.g., Phosphate) that overlap with the titration range. Use dilute HCl/NaOH for pH adjustment to keep ionic strength constant (
NaCl).
Step 2: Titration Workflow
-
Start at extreme pH (e.g., pH 2.0).
-
Measure pH using a calibrated micro-electrode.
-
Acquire
NMR spectrum (typically 64–128 scans). -
Adjust pH by adding aliquots of 0.1 M NaOD/DCl (or NaOH/HCl).
-
Repeat in 0.2–0.5 pH unit increments until pH 12.0 is reached.
Step 3: Data Analysis (Curve Fitting)
Plot the chemical shift (
Where:
- = Chemical shift of the protonated form.
- = Chemical shift of the deprotonated form.
Figure 2: Iterative workflow for NMR-based pKa determination.
Implications for Drug Development[5]
Membrane Permeability
Passive diffusion through cell membranes generally requires the neutral form of a molecule.
-
Application: Fluorinating a basic amine (e.g., in a side chain) lowers its
.[2] If the drops from 10.0 to 8.5, the fraction of neutral species at physiological pH (7.4) increases significantly (log-scale effect), potentially improving oral bioavailability and blood-brain barrier penetration.
Protein-Ligand Interactions
-
H-Bond Strength: Fluorination of a phenol (Tyrosine) increases the acidity of the -OH, making it a stronger hydrogen bond donor . This can enhance binding affinity if the target receptor has a complementary acceptor group.
-
Selectivity: The "Histidine Switch" (using 2-F-His vs 4-F-His) allows researchers to create peptide analogues that are permanently neutral at pH 7.4, eliminating pH-dependent off-target effects.
References
-
Thorson, J. S., et al. (1998). Nature of the C-F Bond in the Context of Biological Systems. Journal of the American Chemical Society. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Seyedsayamdost, M. R., et al. (2006). pKa Determination of 2-Fluorohistidine and Its Incorporation into Proteins. Journal of the American Chemical Society. [Link]
-
Newberry, R. W., & Raines, R. T. (2016). The n→π Interaction.* Accounts of Chemical Research. [Link]
-
Salwiczek, M., et al. (2012). Fluorine in Peptide Design and Protein Engineering.[5] Trends in Biotechnology. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Fluorine Effect: A Comparative Guide to Trifluoromethylation in Peptide-Receptor Tuning
Executive Summary: The "Magic Methyl" vs. The "Mighty Trifluoromethyl"
In peptide drug discovery, the transition from a hit to a lead often stalls due to poor metabolic stability or suboptimal binding kinetics. While methylation (–CH₃) is the classical "Magic Methyl" strategy to improve hydrophobic contacts, trifluoromethylation (–CF₃) has emerged as a superior bioisostere for specific high-value targets.
This guide objectively compares the impact of –CF₃ incorporation against native (–H) and methylated (–CH₃) analogues.[1] It provides the experimental frameworks necessary to validate these modifications using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Comparative Analysis: H vs. CH₃ vs. CF₃
The decision to deploy a –CF₃ group should be driven by physical organic chemistry, not random screening. The table below summarizes the critical physicochemical shifts observed when modifying a peptide side chain (e.g., converting Alanine to
Table 1: Physicochemical Impact Matrix
| Feature | Native (–H) | Methyl (–CH₃) | Trifluoromethyl (–CF₃) | Impact on Binding/Stability |
| Steric Volume | ~5 ų | ~24 ų | ~43 ų | High. –CF₃ is roughly isosteric to an isopropyl or ethyl group. It fills large hydrophobic pockets but will clash in tight steric environments. |
| Lipophilicity ( | 0.00 | 0.56 | 0.88 | Very High. Increases membrane permeability and hydrophobic burial in the receptor pocket. |
| Electronic Effect ( | 0.00 | -0.05 (Weak Donor) | +0.41 (Strong Withdrawal) | Moderate. Strongly withdraws electrons, lowering the pKa of adjacent amines/acids, potentially altering H-bond strengths. |
| Metabolic Stability | Low | Moderate | High | Critical. The C–F bond (116 kcal/mol) is metabolically inert and sterically shields the peptide backbone from proteases. |
| Rotational Barrier | Low | Low (~3 kcal/mol) | High (~5-7 kcal/mol) | High. The "gear effect" of the bulky –CF₃ can lock the peptide into a bioactive conformation, reducing the entropic cost of binding. |
Mechanistic Drivers of Affinity
Understanding why affinity changes is crucial for rational design.
A. The Hydrophobic Effect & Water Displacement
The –CF₃ group is exceptionally hydrophobic. When a –CF₃-modified peptide enters a receptor's hydrophobic pocket, it displaces "high-energy" water molecules. This release of water into the bulk solvent provides a favorable entropic gain (
B. The Dipole Interaction
Unlike the non-polar –CH₃, the C–F bond is highly polarized. The –CF₃ group introduces a significant local dipole moment. This allows it to engage in orthogonal multipolar interactions with backbone amides or carbonyls in the receptor, interactions that a simple methyl group cannot replicate.
C. Conformal Restriction
Due to its size (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å), the –CF₃ group restricts the rotation of the amino acid side chain. If this restriction mimics the bound state of the peptide, the binding penalty is reduced (pre-organization), significantly lowering
Experimental Protocols
To validate the impact of trifluoromethylation, you must distinguish between specific binding improvements and non-specific hydrophobic adsorption.
Protocol A: Surface Plasmon Resonance (SPR) for Hydrophobic Peptides
Challenge: –CF₃ peptides are prone to aggregation and non-specific binding (NSB) to the microfluidics. Solution: Use a hydrophobicity-corrected buffer system and reference subtraction.
Step-by-Step Workflow:
-
Chip Selection: Use a CM5 (Carboxymethylated Dextran) chip for standard interactions. If the receptor is membrane-bound (GPCR), use an L1 (Lipophilic) chip to capture the receptor in a lipid bilayer environment.
-
Ligand Immobilization: Immobilize the Receptor (Target) to ~2000 RU. Keep the Reference channel empty (or immobilized with a dummy protein like BSA) to subtract NSB.
-
Solubilization (Critical):
-
Dissolve the –CF₃ peptide in 100% DMSO to a high stock concentration (e.g., 10 mM).
-
Dilute into Running Buffer to reach 5% DMSO final concentration.
-
Note: Ensure the Running Buffer also contains exactly 5% DMSO to prevent bulk refractive index jumps.
-
-
Solvent Correction: Perform a "Solvent Correction" cycle (7-point DMSO usually 4.5% to 5.5%) to compensate for slight mismatches between sample and buffer.
-
Kinetic Titration: Inject peptide at 5 concentrations (e.g., 0.1x to 10x expected
).-
Flow Rate: High (30-50 µL/min) to minimize mass transport limitations.
-
Contact Time: 60-120 seconds.
-
-
Data Analysis: Fit to a 1:1 Langmuir model. Look for changes in
(dissociation rate). –CF₃ modifications often slow down due to hydrophobic anchoring.
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Determine if the affinity gain is Enthalpic (better bonds) or Entropic (water displacement).
Step-by-Step Workflow:
-
Preparation: Dialyze both Receptor and Peptide into the exact same buffer (e.g., PBS pH 7.4, 1% DMSO). Mismatched buffers create massive heat of dilution artifacts.
-
Cell Loading: Load Receptor (20-50 µM) into the cell. Load –CF₃ Peptide (200-500 µM) into the syringe.
-
Titration: Perform 20 injections of 2 µL each at 25°C.
-
Control: Perform a "Peptide into Buffer" titration to measure the heat of dilution/de-aggregation of the hydrophobic –CF₃ group. Subtract this from the main data.
-
Signature Analysis:
-
High
(Entropy): Indicates successful hydrophobic burial of the –CF₃ group. -
High
(Enthalpy): Indicates new electronic contacts (dipole interactions).
-
Visualizing the Workflow & Mechanism
Diagram 1: The Optimization Cycle
This workflow illustrates the decision tree for incorporating Trifluoromethyl groups during Lead Optimization.
Caption: Iterative workflow for integrating trifluoromethylation into peptide drug discovery, highlighting the feedback loop for steric validation.
Diagram 2: Mechanistic Interaction Map
This diagram contrasts the binding mode of a Methylated vs. Trifluoromethylated peptide within a receptor pocket.
Caption: Mechanistic comparison showing how CF3 enhances binding via volume filling, water displacement, and unique dipole interactions compared to CH3.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Ichiishi, N., et al. (2018).[2] Protecting group free radical C–H trifluoromethylation of peptides.[2] Chemical Science. [Link]
-
Zhu, Y., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[3] Beilstein Journal of Organic Chemistry. [Link]
-
Link, A. J., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides. Biochemistry (ACS). [Link]
Sources
Safety Operating Guide
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid proper disposal procedures
Operational Guide: Disposal of -Trifluoromethyl Valine Derivatives
Executive Summary: The "Halogen Rule"
Immediate Directive: Do not dispose of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid in standard biological waste or non-halogenated solvent streams.
Although this compound is an amino acid derivative, the presence of the trifluoromethyl (
Chemical Characterization & Disposal Logic
Why standard protocols fail for this molecule.
As a Senior Application Scientist, I often see researchers treat unnatural amino acids as benign "biologicals." This is a critical error for fluorinated analogs.
-
The Stability Paradox: The
group is incorporated into drug candidates precisely because the C-F bond is metabolically stable (bond energy ~485 kJ/mol). This same stability renders the molecule resistant to standard biodegradation and low-temperature incineration. -
The Thermal Hazard: When subjected to standard combustion (without scrubbing), the fluorine atoms do not form benign salts; they strip hydrogen to form anhydrous Hydrogen Fluoride (HF) gas.
-
Reaction:
-
Consequence: HF is highly corrosive to incinerator linings and toxic if released.
-
Physicochemical Data for Disposal Classification
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 125396-86-1 (Generic for isomer class) | Use for waste manifesting. |
| Physical State | White Powder / Solid | High dust potential; requires particulate control. |
| Solubility | Moderate in water/methanol | Can be dissolved for liquid waste streams if necessary. |
| Acidity (pKa) | ~2.3 (COOH), ~9.6 ( | Zwitterionic; compatible with neutral/mildly acidic streams. |
| Halogen Content | High (Fluorine) | MANDATORY: Segregate into Halogenated Waste. |
Immediate Safety & Handling (Pre-Disposal)
Before moving the material to waste storage, ensure the following safety protocols are active.
-
PPE: Nitrile gloves (standard thickness 0.11 mm is sufficient for solid handling), safety glasses with side shields, and a lab coat.
-
Inhalation Risk: As a powder, this compound can be an irritant.[3] All transfer operations must occur inside a fume hood or a powder containment enclosure.
-
Spill Management:
-
Do not use water initially (creates a spreadable solution).
-
Sweep up dry material carefully to avoid dust generation.
-
Wipe surface with a wet paper towel.
-
Place all spill debris into the Solid Halogenated Waste container.
-
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound)
Scenario: Expired shelf stock or synthesis by-products.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage, though chemically compatible.
-
Labeling: Affix a hazardous waste label.
-
Primary Constituent: 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid.
-
Hazard Checkbox: Irritant.
-
Critical Note: Write "CONTAINS ORGANIC FLUORINE" in the comments section.
-
-
Segregation: Place in the Solid Hazardous Waste satellite accumulation area. Do not mix with oxidizers (e.g., permanganates) or reactive metals.
B. Liquid Waste (Reaction Mixtures/HPLC Effluent)
Scenario: The compound is dissolved in Methanol, Acetonitrile, or Water.
-
Stream Selection: This MUST go into the Halogenated Solvent carboy (often Red can or Yellow-labeled in many labs).
-
Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the solute (the amino acid) contains fluorine. Putting this in a "Non-Halogenated" stream will cause a violation at the bulk incineration facility.
-
-
pH Check: Ensure the solution is between pH 4 and 10. If highly acidic/basic, neutralize before adding to the bulk carboy to prevent exothermic reactions in the waste container.
Visual Workflow: The Decision Matrix
The following diagram illustrates the logical flow for categorizing this waste in a research environment.
Figure 1: Decision matrix for segregating fluorinated amino acid waste streams.
The Incineration Protocol (The "Why")
Technical justification for EHS coordination.
You must ensure your waste contractor is aware of the fluorine content. Standard municipal waste incinerators operate at ~850°C. While this destroys the amino acid backbone, the C-F bonds may require higher temperatures or longer residence times to fully mineralize.
Most importantly, the facility must employ Wet Scrubbing technology.
Chemical Fate Pathway
The diagram below details the combustion chemistry that necessitates professional disposal.
Figure 2: The chemical pathway from fluorinated waste to safe mineralized salts via scrubbing.
Regulatory & Documentation
When filling out your hazardous waste manifest (or internal lab tag):
-
Chemical Name: Write out the full name. Do not use abbreviations like "TFM-Valine."
-
Constituents: If in solution, list the solvent and the amino acid (e.g., "95% Methanol, 5% 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid").
-
Hazard Class:
-
RCRA Code: This specific compound is not P-listed or U-listed. However, if mixed with flammable solvents, use D001 (Ignitable). If toxic solvents are used, apply relevant codes (e.g., F003 ).
-
Note: If the pure solid is discarded, it is generally classified as "Non-RCRA Regulated Hazardous Waste" but must still be managed chemically due to the fluorine content [1].
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid (Analogous hazards).
-
Gujarat Fluorochemicals Limited. (2023). Incineration study on Fluoropolymers at their End-of-Life. (Demonstrates conversion of organic fluorine to HF/Inorganic fluorides).
-
BenchChem. (2025).[1] Proper Disposal of Fluorophosphazenes and Organofluorines.
Personal protective equipment for handling 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
Executive Summary
Immediate Action Required: Treat 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid as a high-potency irritant with enhanced bioavailability . Unlike standard amino acids, the
Part 1: Risk Assessment & Hazard Mechanics
Why standard "amino acid" protocols are insufficient.
The Fluorine Factor
While standard amino acids (e.g., Valine) are generally low-hazard, the introduction of the trifluoromethyl (
-
Enhanced Lipophilicity: The
group is highly hydrophobic. This facilitates faster permeation through the stratum corneum (skin barrier) compared to non-fluorinated analogs [1]. -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
). If ingested or absorbed, the compound resists metabolic breakdown, potentially leading to bioaccumulation or unexpected off-target effects [2]. -
Dust Electrostatics: Fluorinated powders are prone to high static charge accumulation, increasing the risk of "dust fly" during weighing, which expands the contamination zone beyond the immediate balance area.
Hazard Identification Table
| Hazard Category | Classification (GHS) | Operational Implication |
| Physical | Combustible Dust | Use anti-static weighing boats; ground all equipment. |
| Health | Skin/Eye Irritant (H315/H319) | Dust can cause severe corneal abrasion and mucosal inflammation. |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory for all handling of the dry powder.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (>5 mil, extended cuff) | Fluorinated organics can permeate thin nitrile. The "double layer" creates a tortuous path for the molecule and allows outer glove removal upon contamination without exposing skin [3]. |
| Respiratory | Engineering Control First: Handle only in a certified Chemical Fume Hood.PPE Backup: N95 or P100 Respirator if outside hood. | The primary vector is inhalation of fine particulate. Fume hood face velocity must be verified >100 fpm. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Airborne dust can bypass side-shields. Goggles provide a complete seal against drifting particulate. |
| Body | Lab Coat (Tyvek or Cotton/Poly) + Closed-toe shoes | Tyvek sleeves are recommended for scale-up (>10g) to prevent dust accumulation on fabric cuffs. |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing
Critical Control Point: This is where exposure risk is highest.
-
Airflow Verification: Confirm fume hood is active. Tape a Kimwipe to the sash bottom to visually verify inward airflow.
-
Static Neutralization: Position an ionizing bar or anti-static gun near the balance. Fluorinated powders will "jump" without this.
-
The "Tunnel" Technique:
-
Do not weigh into an open weigh boat.
-
Use a weighing funnel or a narrow-neck vial.
-
Insert the spatula deep into the receiving vessel before depositing the solid to minimize airborne dust.
-
Phase B: Solubilization & Transfer
-
Solvent Selection: Dissolve the solid inside the hood immediately after weighing. Once in solution (e.g., DMSO, Methanol), the inhalation risk drops, but the transdermal risk increases (solvent acts as a carrier).
-
Decontamination: Immediately wipe the balance area with a wet Kimwipe (solvent-soaked). Dry wiping will only disperse the static-charged dust.
Phase C: Waste Disposal & Deactivation
Strict segregation is required.
Protocol:
-
Segregation: Do NOT mix with general organic waste.[2]
-
Labeling: Label clearly as "Halogenated Organic Waste" .
-
Rationale: Fluorinated compounds require high-temperature incineration (>1100°C) to fully mineralize the C-F bonds. Incineration at lower temperatures (standard for non-halogenated waste) can generate Hydrogen Fluoride (HF) gas, damaging the incinerator scrubbers and violating EPA emission standards [4].
Part 4: Workflow Visualization
Figure 1: Operational workflow emphasizing the critical path from PPE selection to Halogenated Waste segregation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide. (Note: Refer to specific permeation times for fluorinated solvents). Link
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Halogenated Organic Waste. RCRA Regulations. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
